18:1 Caproylamine PE
Descripción
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Propiedades
Fórmula molecular |
C47H89N2O9P |
|---|---|
Peso molecular |
857.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 |
Clave InChI |
OVCGTEBXOCFVEO-OHRCZFALSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Caproylamine PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid of significant interest in biomedical research and drug development.[1] Its unique structure, featuring a primary amine on the headgroup, allows for a variety of chemical modifications and imparts specific physicochemical properties that are advantageous for applications such as liposomal drug delivery and immunological studies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its role in biological signaling pathways.
Core Physicochemical Properties
The distinct characteristics of this compound arise from its combination of a dioleoyl lipid backbone and a caproylamine-modified phosphoethanolamine headgroup. While specific experimental data for some properties of this exact molecule are not widely published, we can infer and supplement with data from its constituent parts and structurally similar lipids.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | Avanti Polar Lipids |
| Synonyms | This compound | BroadPharm, MedChemExpress |
| Molecular Formula | C₄₇H₈₉N₂O₉P | BroadPharm |
| Molecular Weight | 857.19 g/mol | Avanti Polar Lipids, BroadPharm |
| Physical State | Likely a waxy solid or viscous liquid at room temperature. | Inferred from the physical state of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). |
| Solubility | Soluble in chloroform (B151607) and other organic solvents. Poorly soluble in aqueous solutions. | General property of N-acylated phosphatidylethanolamines. |
| Melting Point | Not explicitly reported. The melting point of the parent lipid, DOPE (18:1 PE), is -16°C. The acylation of the headgroup may alter this value. | Based on data for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. |
| pKa of Primary Amine | Not explicitly reported. The pKa of the primary amine in similar aliphatic amines is typically in the range of 9.5-11.0. The local chemical environment in the lipid headgroup will influence the exact value. | General range for primary alkylamines. |
| Critical Micelle Concentration (CMC) | Not explicitly reported. For diacyl phospholipids, the CMC is generally very low (in the micromolar to nanomolar range) as they preferentially form bilayers (liposomes) rather than micelles. | General behavior of diacyl phospholipids. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key experiments.
Liposome Preparation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating this compound.
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and any other desired lipids (e.g., cholesterol, helper lipids) in an organic solvent such as chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid with the highest melting point.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes using the thin-film hydration method.
Competitive ELISA for Lipid-CD1d Binding
This assay can be used to assess the binding affinity of this compound to CD1d molecules.
Methodology:
-
Plate Coating:
-
Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG Fc) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add recombinant CD1d-Fc fusion protein to the wells and incubate for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
In a separate plate, pre-incubate a known concentration of a biotinylated lipid tracer (e.g., a known CD1d ligand) with varying concentrations of the competitor lipid (this compound).
-
Transfer the lipid mixtures to the CD1d-coated plate and incubate for 2-4 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound lipids.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in signal indicates successful competition by this compound.
-
Competitive ELISA Workflow
References
An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a specific N-acyl-phosphatidylethanolamine (NAPE). While detailed experimental data for this precise molecule is not extensively available in public literature, this document extrapolates its core characteristics, physicochemical properties, and likely biological significance based on the well-understood chemistry of its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the established knowledge of N-acylated phospholipids (B1166683). This guide also outlines detailed experimental protocols for the synthesis, purification, and analysis of N-acylated phospholipids, which are directly applicable to the study of this compound. Furthermore, it explores the general signaling pathways in which N-acyl-phosphatidylethanolamines are implicated, providing a framework for investigating the functional roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine).
Chemical Structure and Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a glycerophospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The defining feature of this molecule is the N-acylation of the ethanolamine (B43304) headgroup with a hexanoyl chain.
Parent Molecule: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1][2][3][4][5][6] N-Acyl Group: Hexanoylamine
Based on the structures of DOPE and hexanoic acid, the predicted chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is presented below.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value (DOPE) | Predicted Change for N-Hexanoyl Derivative |
| Molecular Formula | C41H78NO8P[1][2][3][5] | C47H88NO9P |
| Molecular Weight | 744.04 g/mol [1][3][5] | ~843.19 g/mol |
| Appearance | Yellowish to light yellow or white waxy solid[5] | Likely a waxy solid |
| Solubility | Soluble in chloroform[3] | Expected to be soluble in nonpolar organic solvents |
| Storage Temperature | -20°C[3][4][5] | Recommended at -20°C to prevent degradation |
Biological Significance and Signaling Pathways
N-acyl-phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids with diverse physiological roles. The specific biological functions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) have not been explicitly documented. However, as a NAPE, it is expected to be a substrate for phospholipase D (PLD), leading to the formation of N-hexanoylethanolamine.
The biosynthesis of NAPEs involves the transfer of a fatty acyl group from a donor phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by N-acyltransferases.[7]
General NAPE Biosynthesis and Signaling
The general pathway for the biosynthesis of NAPEs and their conversion to NAEs is a key signaling cascade.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) are not specifically published. However, established methods for other N-acylated phospholipids can be readily adapted.
Synthesis of N-Hexanoyl-DOPE
A common method for the synthesis of N-acylated phospholipids is the reaction of the parent lysophospholipid with an activated acyl donor.
Methodology:
-
Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a suitable organic solvent (e.g., a mixture of chloroform and methanol).
-
Add a non-nucleophilic base, such as triethylamine, to the solution.
-
Slowly add hexanoyl chloride to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and wash the organic phase with a mild aqueous acid and then with brine.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of methanol (B129727) in chloroform).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Purification and Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the purification and quantitative analysis of N-acylated phospholipids.
Table 2: Experimental Protocols for Analysis
| Technique | Protocol |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v). Visualization: Staining with iodine vapor or specific phospholipid stains (e.g., molybdenum blue). |
| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 column. Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and water containing a modifier like ammonium (B1175870) formate. Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |
| Mass Spectrometry (MS) | Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes. Analysis: Tandem MS (MS/MS) for structural elucidation by observing characteristic fragmentation patterns, such as the neutral loss of the N-acyl group or the phosphoethanolamine headgroup. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated chloroform (CDCl3) or a mixture of CDCl3 and deuterated methanol (CD3OD). Analysis: 1H NMR to identify protons on the glycerol backbone, acyl chains, and the ethanolamine headgroup. 13C NMR for carbon skeleton confirmation. 31P NMR to analyze the phosphate (B84403) group environment. The appearance of signals corresponding to the hexanoyl group and the amide proton would confirm the N-acylation. |
Conclusion
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) represents a specific molecular species within the broader class of N-acyl-phosphatidylethanolamines. While direct experimental data for this compound is sparse, its chemical nature and biological relevance can be inferred from the extensive knowledge of its parent molecule, DOPE, and the general characteristics of NAPEs. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this and other novel N-acylated phospholipids. Further investigation into the specific roles of this molecule in cellular signaling and its potential applications in drug development is warranted.
References
- 1. GSRS [precision.fda.gov]
- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine = 99.0 TLC 10 mg phospholipid per ml CHCl3 4004-05-1 [sigmaaldrich.com]
- 4. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | 4004-05-1 | >98% [smolecule.com]
- 7. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties, handling, and experimental applications of the functionalized lipid with CAS number 110796-31-1, chemically identified as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). This molecule, also commonly referred to as 18:1 Caproylamine PE, is a derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The modification of the headgroup with a hexanoylamine (caproylamine) moiety imparts unique functionalities, making it a valuable tool in immunological research and for the development of lipid-based drug delivery systems. Its primary application lies in its use as a research tool for studying lipid-protein interactions, particularly in the context of antigen presentation by CD1 molecules.
Chemical and Physical Properties
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a complex lipid molecule with a high molecular weight and a significant hydrophobic character due to the two oleic acid chains. The headgroup is modified to introduce a caproylamine group, which can be protonated, influencing the lipid's charge and interaction profile.
Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Number | 110796-31-1 | N/A |
| Molecular Formula | C₄₇H₈₉N₂O₉P | [1] |
| Molecular Weight | 857.19 g/mol | [1] |
| Synonyms | This compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [2] |
| Physical Form | Powder | [2] |
| Purity | ≥98% to >99% (by TLC) | [1][2] |
| Calculated logP | 12.2853 | [3] |
| Topological Polar Surface Area (TPSA) | 163.48 Ų | [3] |
Handling and Safety
Proper handling and storage are crucial to maintain the integrity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). While a specific Safety Data Sheet (SDS) with comprehensive GHS classifications for this exact CAS number is not consistently available across suppliers, safety precautions can be inferred from SDSs of structurally similar phospholipids (B1166683).
Storage and Stability
-
Storage Temperature: This lipid should be stored at -20°C in a dry, sealed container to prevent degradation.[2]
-
Shipping: It is typically shipped on dry ice to maintain its stability.[2]
Safety Precautions
Based on data for similar lipid molecules, the following general safety precautions should be observed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not typically required where adequate ventilation is available. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Environmental Precautions: Do not allow the product to enter drains.
A definitive GHS classification is not available. However, an SDS for a related biotinylated lipid suggests potential hazards including acute toxicity (oral and inhalation), skin and eye irritation, and potential for carcinogenicity, reproductive toxicity, and organ toxicity with repeated exposure. Therefore, caution is advised.
Experimental Applications and Protocols
The primary documented application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is in immunological assays, specifically as a competitor lipid in competitive Enzyme-Linked Immunosorbent Assays (ELISAs) to study the binding of other lipids to CD1d molecules.[4] It is also mentioned for its potential use in the formation of liposomes and artificial antigen-presenting cells (aAPCs).[2][5]
Role in CD1d-Lipid Binding Assays
CD1d is a cell surface glycoprotein (B1211001) that presents lipid antigens to natural killer T (NKT) cells. Understanding which lipids bind to CD1d is crucial for immunology and vaccine development. This compound serves as a useful tool in this context. In a competitive ELISA, it is used as a non-labeled competitor to determine the binding affinity of other, often biotinylated, lipids to CD1d.[4]
Caption: Interaction of lipids with CD1d and the role of this compound.
Detailed Experimental Protocol: Competitive ELISA for CD1d Binding
This protocol is adapted from methodologies described for determining the affinities of glycolipids to human or mouse CD1d molecules.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test lipid for binding to CD1d by competing with a known biotinylated lipid probe. This compound can be used as a reference competitor.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human or mouse CD1d-dimer protein
-
Anti-mouse IgG Fc antibody (for coating)
-
Detector lipid: 18:1 Biotinyl PE (1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-(Biotinyl))
-
Competitor lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) or other test lipids
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with anti-mouse IgG Fc antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
CD1d Immobilization:
-
Add recombinant CD1d-dimer protein to the coated wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the competitor lipid (this compound or test lipid).
-
In each well, add a constant concentration of the detector lipid (e.g., 1 µg/mL of 18:1 Biotinyl PE) mixed with the various concentrations of the competitor lipid.
-
Include control wells with only the detector lipid (maximum binding) and wells with no lipids (background).
-
Incubate the plate overnight at 37°C to allow for competitive binding.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance against the log of the competitor lipid concentration.
-
Fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the competitive ELISA protocol.
Involvement in Signaling Pathways
Currently, there is no direct evidence to suggest that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is an endogenous signaling molecule that actively participates in or modulates specific intracellular signaling cascades. Its primary role in a biological context, as established in the literature, is that of a tool for studying the binding of lipids to CD1d, which is the initial step in a signaling pathway leading to NKT cell activation.
However, the core structure, phosphatidylethanolamine (B1630911) (PE), is known to be involved in various fundamental cellular processes that are integral to cell signaling:
-
Membrane Fusion and Fission: The conical shape of PE lipids can induce negative curvature in membranes, which is a critical intermediate step in processes like endocytosis, exocytosis, and mitochondrial dynamics.
-
Autophagy: PE is essential for the formation of autophagosomes, a key process in cellular homeostasis and stress responses. The conjugation of PE to Atg8 (LC3 in mammals) is a critical step in autophagosome maturation.
-
Lipid-Induced Endoplasmic Reticulum (ER) Stress: An imbalance in the ratio of major phospholipids like phosphatidylcholine (PC) to PE in the ER membrane can trigger the unfolded protein response (UPR), a major stress signaling pathway.
While this compound is not a direct signaling molecule, its properties as a functionalized lipid make it a candidate for incorporation into lipid nanoparticles (LNPs) for drug or vaccine delivery. In such systems, the overall composition of the LNP, including lipids like this one, can influence the stability, cellular uptake, and subsequent immune response, thereby indirectly impacting signaling outcomes.
Conclusion
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) is a specialized, functionalized phospholipid with significant utility in immunological research. While detailed physicochemical and safety data are somewhat limited, its application as a competitive binding agent in CD1d-related assays is well-documented. This guide provides the necessary information for its safe handling and effective use in the laboratory, particularly for researchers and professionals in immunology and drug delivery systems development. Future research may further elucidate its potential roles when incorporated into more complex lipid-based systems.
References
An In-depth Technical Guide to the Stability and Storage of 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine). Understanding the chemical stability of this functionalized phospholipid is critical for its effective use in research and pharmaceutical applications, particularly in the development of drug delivery systems such as liposomes and lipid nanoparticles.
Chemical Structure and Properties
This compound is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) where the primary amine of the phosphoethanolamine headgroup is acylated with a six-carbon caproyl group. This modification alters the headgroup's charge and hydrogen bonding capacity, which can influence the stability and performance of lipid-based formulations.
| Property | Value |
| Molecular Formula | C₄₇H₈₉N₂O₉P |
| Molecular Weight | 857.2 g/mol |
| Acyl Chains | Two oleoyl (B10858665) chains (18:1) |
| Headgroup | N-Caproyl-phosphoethanolamine |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier information and general knowledge of phospholipid stability.
| Parameter | Recommended Condition | Expected Stability |
| Temperature | -20°C | Up to 1 year |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation |
| Form | As a solid or in an organic solvent | Prevents hydrolysis |
| Light Exposure | Protected from light | Minimizes photo-oxidation |
While stable for short periods at ambient temperatures, such as during shipping, prolonged exposure to higher temperatures, oxygen, and light will accelerate degradation.
Primary Degradation Pathways
The chemical stability of this compound is primarily influenced by two degradation pathways: hydrolysis of the ester and phosphodiester bonds, and oxidation of the unsaturated oleoyl chains.
Hydrolysis
Hydrolysis can occur at the ester linkages of the oleoyl chains and the phosphodiester bond of the headgroup. This process is catalyzed by both acidic and basic conditions.
-
Ester Hydrolysis: Leads to the formation of free oleic acid and lyso-phospholipids.
-
Phosphodiester Hydrolysis: Can cleave the headgroup, although this is generally slower than ester hydrolysis.
The N-caproyl amide bond is generally more stable to hydrolysis than the ester bonds under physiological conditions.
Oxidation
The double bonds in the two oleoyl (18:1) chains are susceptible to oxidation by atmospheric oxygen. This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. Oxidation leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation it is part of.
Factors Influencing Stability
Several environmental factors can significantly impact the rate of degradation of this compound.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate both hydrolysis and oxidation. | Store at -20°C for long-term storage. |
| pH | Both acidic and basic conditions increase the rate of hydrolysis. | Maintain a neutral pH (6.5-7.5) in aqueous formulations. |
| Oxygen | Essential for the oxidation of unsaturated acyl chains. | Store under an inert atmosphere; use antioxidants in formulations. |
| Light | Can initiate and accelerate photo-oxidation. | Protect from light by using amber vials or storing in the dark. |
| Metal Ions | Transition metals (e.g., Fe, Cu) can catalyze oxidation. | Use chelating agents (e.g., EDTA) in buffer solutions. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, particularly within a formulation, a comprehensive stability testing program should be implemented.
Long-Term and Accelerated Stability Study Design
A typical stability study involves storing the lipid or its formulation under controlled conditions and analyzing its purity at predetermined time points.
| Study Type | Storage Conditions | Time Points |
| Long-Term | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 4°C ± 2°C | 0, 1, 2, 3, 6 months |
| Forced Degradation | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 4 weeks |
Analytical Methodology: HPLC with ELSD or CAD
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact lipid from its degradation products. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection.
Sample Preparation:
-
Accurately weigh and dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
For formulated lipids (e.g., in liposomes), an extraction step may be necessary.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
-
Gradient: A time-gradient from a higher polarity to a lower polarity mobile phase composition.
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or CAD
Analysis:
-
Monitor the peak area of the intact this compound over time.
-
Identify and quantify any significant degradation products.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C under an inert atmosphere and protected from light, the integrity of the lipid can be maintained for at least one year. For formulated products, careful control of pH and the inclusion of antioxidants can further mitigate degradation. A robust stability testing program utilizing appropriate analytical methods is crucial to ensure the quality and performance of this functionalized phospholipid throughout its lifecycle.
An In-depth Technical Guide to Headgroup Modified Lipids for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of headgroup modified lipids, their application in bioconjugation, and the creation of functionalized liposomal systems for advanced therapeutic and diagnostic purposes.
Introduction to Headgroup Modified Lipids for Bioconjugation
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core, making them ideal carriers for both hydrophobic and hydrophilic molecules.[1] To enhance their utility in targeted drug delivery, diagnostics, and as research tools, the liposome (B1194612) surface can be functionalized with various biomolecules, such as antibodies, peptides, and nucleic acids.[2][3] This is achieved by incorporating lipids with chemically modified headgroups that provide reactive sites for bioconjugation.[4] These modifications allow for the covalent or high-affinity attachment of targeting ligands, which can steer the liposome to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[5][6] The choice of headgroup modification dictates the bioconjugation strategy and significantly influences the stability, biocompatibility, and overall performance of the resulting liposomal formulation.[4]
Commonly Used Headgroup Modifications and their Chemistries
The selection of a suitable headgroup-modified lipid is contingent on the functional groups present on the biomolecule to be conjugated and the desired stability of the resulting linkage. The following sections detail the most prevalent classes of headgroup-modified lipids used for bioconjugation.
Maleimide-Functionalized Lipids
Maleimide-functionalized lipids are widely used for their ability to react specifically with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[7][8] This reaction, a Michael addition, forms a stable thioether bond.[9][10] The specificity and efficiency of the maleimide-thiol reaction under mild, aqueous conditions make it a popular choice for conjugating antibodies and other proteins to the liposome surface.[10][11][12] Lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) are commonly used, where the PEG linker enhances the stability and circulation time of the liposome and provides a spacer for the conjugated ligand.[10][11]
Biotinylated Lipids
Biotinylated lipids leverage the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or its analogues like streptavidin and neutravidin).[13][14][15] This interaction is one of the strongest known non-covalent biological interactions, making it a robust method for attaching avidin-conjugated molecules to the liposome surface.[13] Alternatively, the liposome can be decorated with avidin (via a different conjugation chemistry) and then used to capture biotinylated molecules. This strategy is versatile and has been employed in various biosensor and drug delivery applications.[13][15] A potential drawback is the immunogenicity of avidin, though less immunogenic analogues like neutravidin can be used.[15]
"Clickable" Lipids for Bioorthogonal Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and occur under benign conditions, making them ideal for bioconjugation.[16][17] In the context of liposomes, this often involves the use of lipids functionalized with an azide (B81097) or an alkyne group.[16][18] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, though the potential toxicity of the copper catalyst has led to the development of copper-free alternatives like the strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19] SPAAC utilizes a strained cyclooctyne-functionalized lipid that reacts readily with an azide-modified biomolecule without the need for a catalyst.[18][19] This approach offers excellent control over the conjugation reaction and is well-suited for applications involving live cells.[18][19]
Chelation Lipids for Radiolabeling
For applications in nuclear imaging (e.g., PET or SPECT) and radioimmunotherapy, liposomes can be radiolabeled by incorporating lipids with chelating headgroups.[20][21] These headgroups, such as diethylenetriaminepentaacetic acid (DTPA), can form stable complexes with various radiometals.[20][22][23] Lipids like DSPE-PEG-DTPA can be incorporated into the liposome formulation, allowing for subsequent chelation of a radiometal. This method provides a means to track the biodistribution and pharmacokinetics of the liposomes in vivo.[20][24] The choice of chelator and radiometal is critical and depends on the specific imaging or therapeutic application.[23]
Quantitative Data Summary
The efficiency of bioconjugation and the resulting physicochemical properties of the liposomes are critical parameters in the development of functionalized liposomal systems. The following tables summarize key quantitative data from the literature.
Table 1: Bioconjugation Efficiency of Headgroup Modified Lipids
| Headgroup Modification | Biomolecule | Conjugation Chemistry | Molar Ratio (Lipid:Biomolecule) | Conjugation Efficiency | Reference(s) |
| Maleimide (B117702) | Thiolated Peptide (cRGDfK) | Thiol-Maleimide | 2:1 (Maleimide:Thiol) | 84 ± 4% | [6][25] |
| Maleimide | Thiolated Antibody | Thiol-Maleimide | 3:1 (Lipid:Protein) | Not specified | [26] |
| Azide | Alkyne-functionalized Mannose | CuAAC | Not specified | "Excellent" | [16][17] |
| Cyclooctyne | Azide-functionalized Dye (TAMRA) | SPAAC | 1:1 | Complete | [18] |
| Cyclooctyne | Azide-functionalized Protein (DARPin) | SPAAC | Varied | Sufficient for cell targeting | [18] |
| DTPA | Yttrium-90 (⁹⁰Y) | Chelation | Not applicable | >95% | [22] |
| DTPA | Gallium-68 (⁶⁸Ga) | Chelation | Not applicable | 82 ± 4% | [21] |
Table 2: Impact of Headgroup Modification and Bioconjugation on Liposome Physicochemical Properties
| Liposome Composition | Modification/Conjugation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| GGLG/Chol/PEG-DSPE/PEG-Glu2C18 | None | Not specified | Not specified | Not specified | [8] |
| GGLG/Chol/PEG-DSPE/Mal-PEG-Glu2C18 | 0.3 mol% Maleimide | No significant change | No significant change | No significant change | [8] |
| DOPC:DSPG (84:15 mol%) | None | 81 ± 1 | 0.19 ± 0.01 | -27 ± 1 | [27][28] |
| DOPC:DSPA (84:15 mol%) | None | 102 ± 3 | 0.22 ± 0.06 | -36 ± 1 | [27][28] |
| DPPC-based | Trastuzumab Conjugation | Significant increase | < 0.2 | Significant increase in negative charge | [29] |
| Homogenized Liposomes | None | 132 ± 0.003 | 0.131 ± 0.015 | -25.77 ± 0.49 | [11] |
| Homogenized Liposomes | Peptide Conjugation | 136 ± 0.003 | 0.188 ± 0.014 | -21.8 ± 1.49 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of bioconjugated liposomes.
Protocol for Liposome Formulation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[1][30][31][32][33]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratios of the lipids should be carefully chosen based on the desired properties of the liposomes.[32][33]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[1][30]
-
Film Drying: Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[30]
-
Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the buffer should be above the phase transition temperature of the lipids.[32][33] This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated using a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.[30][33]
Protocol for Antibody Conjugation to Maleimide-Functionalized Liposomes
This protocol describes the conjugation of a thiolated antibody to pre-formed maleimide-functionalized liposomes.[10][12]
Materials:
-
Maleimide-functionalized liposomes
-
Thiolated antibody (or antibody to be thiolated)
-
Thiolation reagent (e.g., SPDP)
-
Reducing agent (e.g., DTT)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
Size exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Antibody Thiolation (if necessary): If the antibody does not have free thiol groups, it can be thiolated using a reagent like N-succinimidyl S-acetylthiopropionate (SATA) or 2-iminothiolane (B1205332) (Traut's reagent), followed by deprotection to generate free thiols. Alternatively, disulfide bonds within the antibody can be reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).[12]
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated antibody in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with an excess of maleimide often used to ensure efficient conjugation.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[12]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any unreacted maleimide groups.[26]
-
Purification: Remove the unconjugated antibody from the immunoliposomes using size exclusion chromatography or dialysis.[26]
Protocol for Characterization of Bioconjugated Liposomes
Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential for characterizing the size, size distribution, and surface charge of liposomes.[34][35][36][37][38]
Instrumentation:
-
A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Zetasizer Nano).[36]
Procedure for Size Measurement (DLS):
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS measurement.[37]
-
Instrument Setup: Set the instrument parameters, including the temperature and the properties of the dispersant (viscosity and refractive index).
-
Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes.
Procedure for Zeta Potential Measurement:
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.
-
Instrument Setup: Use a specific folded capillary cell for zeta potential measurements. Set the instrument parameters, including the properties of the dispersant.
-
Measurement: Inject the sample into the cell, ensuring there are no air bubbles. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.
-
Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to the zeta potential, which provides information about the surface charge of the liposomes.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the bioconjugation of lipids.
Caption: General workflow for preparing functionalized liposomes.
Caption: Maleimide-thiol conjugation chemistry.
Caption: SPAAC "click" chemistry for liposome functionalization.
Caption: Workflow for targeted drug delivery using immunoliposomes.
References
- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation Strategies for Liposome mediated Drug Delivery - Creative Biolabs [creative-biolabs.com]
- 4. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ovid.com [ovid.com]
- 10. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific binding of avidin to biotin containing lipid lamella surfaces studied with monolayers and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 19. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiolabeling of lipid-based nanoparticles for diagnostics and therapeutic applications: a comparison using different radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. encapsula.com [encapsula.com]
- 27. Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 31. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 32. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 33. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. brookhaveninstruments.com [brookhaveninstruments.com]
- 35. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. azonano.com [azonano.com]
- 37. phmethods.net [phmethods.net]
- 38. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Liposome Formulation with 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amine-functionalized phospholipid that can be incorporated into liposomal bilayers to impart a positive charge. This document provides a detailed protocol for the formulation and characterization of cationic liposomes containing this compound.
Materials and Equipment
Lipids:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
Solvents and Buffers:
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water (for nucleic acid applications)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Glass vials and syringes
Experimental Protocols
I. Liposome Formulation via Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a widely used technique to produce liposomes with a defined size.
1. Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at the desired molar ratio. A common starting point for cationic liposome formulations is a molar ratio of 1:1:1 or 1:2:1 (Cationic Lipid:Helper Lipid:Cholesterol). b. Mix the lipids thoroughly to ensure a homogenous solution. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
2. Hydration of the Lipid Film: a. Hydrate (B1144303) the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids. b. Agitate the flask by hand or on a rotary shaker (without vacuum) to facilitate the formation of multilamellar vesicles (MLVs). This process should continue for at least 30 minutes. The resulting suspension will appear milky.
3. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size. The resulting liposome solution should be translucent.
II. Liposome Sizing by Sonication
For the preparation of smaller unilamellar vesicles, sonication is an alternative method.
1. Lipid Film Hydration: a. Prepare the lipid film and hydrate as described in steps 1 and 2 of the thin-film hydration protocol.
2. Sonication: a. Place the vial containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the milky solution becomes clear, which typically takes 5-15 minutes. The temperature of the sonicator bath should be carefully controlled to avoid lipid degradation.
Characterization of Liposomes
The physicochemical properties of the formulated liposomes should be characterized to ensure quality and reproducibility.
1. Particle Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the liposome suspension in the appropriate buffer. b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
2. Zeta Potential: a. Dilute the liposome suspension in an appropriate low-ionic-strength buffer. b. Measure the surface charge (zeta potential) using a DLS instrument equipped with an electrode assembly.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical formulation of this compound liposomes.
| Parameter | Formulation A | Formulation B |
| Lipid Composition (molar ratio) | This compound:DOPE:Cholesterol (1:1:1) | This compound:DOPE:Cholesterol (1:2:1) |
| Total Lipid Concentration | 10 mM | 10 mM |
| Hydration Buffer | PBS, pH 7.4 | PBS, pH 7.4 |
| Sizing Method | Extrusion (100 nm membrane) | Sonication |
| Mean Particle Size (nm) | 110 ± 5 | 50 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | +45 ± 5 | +55 ± 7 |
Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.
Mandatory Visualizations
Experimental Workflow for Liposome Formulation
Caption: Experimental workflow for the formulation of this compound liposomes.
Cellular Uptake Pathway of Cationic Liposomes
Caption: Generalized pathway for the cellular uptake of cationic liposomes.
Surface Functionalization of Nanoparticles Using 18:1 Caproylamine PE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE. This amine-functionalized lipid is a critical component in the development of advanced drug delivery systems, enabling the creation of cationic or amine-reactive nanoparticle surfaces. Such modifications can enhance cellular uptake, facilitate the attachment of targeting ligands, and improve the overall therapeutic efficacy of nano-formulations. These protocols are designed to be adaptable for various nanoparticle core materials, such as polymers (e.g., PLGA), silica (B1680970), or gold, that present carboxyl groups for covalent modification.
Introduction
The surface properties of nanoparticles play a pivotal role in their interaction with biological systems. Surface functionalization allows for the precise engineering of these properties to achieve desired therapeutic outcomes. This compound is an oleic acid-based phosphoethanolamine lipid with a terminal primary amine group. This primary amine serves as a versatile chemical handle for various bioconjugation strategies. Incorporating this compound onto the surface of nanoparticles can impart a positive surface charge, which can enhance interaction with negatively charged cell membranes, thereby improving cellular internalization. Furthermore, the primary amine group can be used for the covalent attachment of targeting moieties, imaging agents, or other functional molecules.
Applications of this compound Functionalized Nanoparticles:
-
Enhanced Drug Delivery: The cationic surface can improve the delivery of nucleic acids (siRNA, mRNA) and other anionic drugs.[1]
-
Targeted Therapies: The amine group serves as a reactive site for conjugating antibodies, peptides, or other ligands to direct nanoparticles to specific cells or tissues.
-
Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticle surface for diagnostic and tracking purposes.
-
Improved Stability: In some cases, surface modification can enhance the colloidal stability of nanoparticles in biological media.
Quantitative Data Summary
The following tables summarize typical characterization data for nanoparticles before and after functionalization with an amine-containing lipid. The data presented is a representative compilation from studies on amine-functionalized nanoparticles and serves as a guideline for expected outcomes.
Table 1: Physicochemical Properties of Nanoparticles Before and After Amine Functionalization
| Parameter | Bare Nanoparticles (Carboxylated) | Amine-Functionalized Nanoparticles |
| Mean Diameter (nm) | 225 ± 15 | 237 ± 18 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25.5 ± 3.2 | +26.2 ± 2.8 |
Note: Data is synthesized from typical values reported for amine-functionalized polymeric and silica nanoparticles.[2][3] The exact values will vary depending on the nanoparticle core material, size, and functionalization efficiency.
Table 2: Drug Loading and Release Characteristics
| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles |
| Drug Loading Capacity (%) | 8.5 ± 0.7 | 7.9 ± 0.6 |
| Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 4 |
| Cumulative Release at 24h (pH 7.4) | 35 ± 3% | 32 ± 4% |
| Cumulative Release at 24h (pH 5.5) | 45 ± 4% | 55 ± 5% |
Note: Drug loading may slightly decrease due to the addition of the functionalizing layer. The pH-responsive release is often enhanced in amine-functionalized systems due to protonation of the amine groups in acidic environments, which can facilitate nanoparticle swelling or erosion.[3]
Experimental Protocols
Materials
-
Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Organic solvent (e.g., chloroform (B151607) or dichloromethane) for dissolving the lipid
Protocol for Surface Functionalization of Carboxylated Nanoparticles
This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to covalently attach the primary amine of this compound to the carboxyl groups on the nanoparticle surface.[4][5][6]
Step 1: Nanoparticle Washing and Activation
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Centrifuge the nanoparticle suspension and discard the supernatant. Repeat this washing step twice to remove any storage buffers or contaminants.
-
Resuspend the washed nanoparticles in fresh Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add EDC and Sulfo-NHS solutions to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 can be used.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
Step 2: Coupling of this compound
-
Immediately after activation, centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in Coupling Buffer (pH 7.4).
-
Prepare a solution of this compound. This lipid may first need to be dissolved in a minimal amount of an organic solvent like chloroform before being dispersed in the Coupling Buffer to form micelles or a fine suspension. Sonication may be required.
-
Add the this compound solution to the activated nanoparticle suspension. The molar excess of the amine-lipid to the nanoparticle carboxyl groups should be optimized, with a starting point of 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.
Step 3: Quenching and Final Washing
-
Add the Quenching Solution (e.g., ethanolamine) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters on the nanoparticle surface.
-
Centrifuge the functionalized nanoparticles and wash them three times with the Washing Buffer to remove unreacted lipid, quenching agent, and byproducts.
-
Resuspend the final amine-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.
Characterization of Functionalized Nanoparticles
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) should be used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after functionalization. A successful functionalization with this compound is typically indicated by an increase in the zeta potential towards a positive value.[2]
-
Surface Amine Quantification: The presence and quantity of primary amines on the nanoparticle surface can be confirmed using assays such as the ninhydrin (B49086) or fluorescamine (B152294) assay.
-
Morphology: The size and shape of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Visualizations
Caption: Workflow for surface functionalization via EDC/NHS coupling.
Caption: Change in nanoparticle-cell interaction after functionalization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Amine-functionalized poly(lactic-co-glycolic acid) nanoparticles for improved cellular uptake and tumor penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Covalent Conjugation of Peptides to 18:1 Caproylamine PE Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery, and their surface modification with peptides can significantly enhance their specificity and efficacy. This document provides detailed protocols for the covalent conjugation of peptides to liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE). The primary amine group on the caproylamine linker allows for the stable amide bond formation with carboxyl-containing peptides using the water-soluble crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
These application notes will guide researchers through the process of liposome (B1194612) preparation, peptide activation, covalent conjugation, and characterization of the final peptide-conjugated liposomes.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution.
-
-
Characterization:
-
Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to determine the surface charge of the liposomes.
-
Protocol 2: Covalent Conjugation of Peptides to Liposomes using EDC/NHS Chemistry
This protocol outlines the two-step process for conjugating a peptide with a free carboxyl group to the amine-functionalized liposomes.
Materials:
-
This compound Liposomes (from Protocol 1)
-
Peptide with a terminal or side-chain carboxyl group
-
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4-8.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
Procedure:
-
Peptide Carboxyl Group Activation:
-
Conjugation to Liposomes:
-
Immediately add the activated peptide solution to the liposome suspension in Coupling Buffer. The recommended molar ratio of peptide to Caproylamine PE is typically in the range of 1:1 to 1:5.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 10 mM hydroxylamine) to stop the reaction by hydrolyzing unreacted NHS esters.
-
-
Purification:
-
Remove unconjugated peptide and byproducts by passing the liposome suspension through a size exclusion chromatography column.
-
Collect the fractions containing the peptide-conjugated liposomes.
-
Protocol 3: Quantification of Peptide Conjugation
This protocol describes the use of a fluorescamine (B152294) assay to determine the amount of peptide conjugated to the liposomes by quantifying the remaining free amine groups on the liposome surface.
Materials:
-
Peptide-conjugated liposomes
-
Unconjugated liposomes (control)
-
Fluorescamine solution (3 mg/mL in acetone)
-
Borate (B1201080) buffer (pH 9.0)
-
Fluorometer
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of the unconjugated this compound liposomes.
-
Sample Preparation: Dilute the peptide-conjugated liposomes and unconjugated liposomes in borate buffer.
-
Reaction: To each sample, add the fluorescamine solution and vortex immediately.
-
Measurement: Measure the fluorescence intensity (Excitation: 390 nm, Emission: 475 nm).
-
Calculation: The amount of conjugated peptide is determined by the reduction in fluorescence of the conjugated liposomes compared to the unconjugated liposomes.
Alternatively, the peptide concentration can be quantified using a Bicinchoninic Acid (BCA) assay after separating the liposomes from the unreacted peptide.[3][4]
Data Presentation
Table 1: Physicochemical Characterization of Liposomes
| Liposome Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated Liposomes | 110 ± 5 | 0.15 ± 0.03 | +45 ± 3 |
| Peptide-Conjugated Liposomes | 125 ± 7 | 0.18 ± 0.04 | +35 ± 4 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Peptide Conjugation Efficiency
| Parameter | Value |
| Initial Peptide Concentration | 1 mg/mL |
| Molar Ratio (Peptide:Caproylamine PE) | 1:3 |
| Conjugation Efficiency (%) | 65 ± 5% |
| Peptides per Liposome (approx.) | ~500 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Experimental workflow for the preparation and conjugation of peptides to liposomes.
Caption: Signaling pathway of receptor-mediated endocytosis for targeted drug delivery.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful covalent conjugation of peptides to this compound liposomes. This surface modification strategy is a valuable tool for developing targeted drug delivery systems with enhanced efficacy and reduced off-target effects. Proper characterization of the resulting peptide-conjugated liposomes is crucial to ensure quality and reproducibility. The provided workflows and diagrams serve as a clear visual aid for researchers to understand and implement these methodologies in their drug development efforts.
References
Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells Using 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery is a critical strategy in cancer therapy to enhance the therapeutic efficacy of chemotherapeutic agents while minimizing systemic toxicity. Liposomal nanoparticles have emerged as a promising platform for targeted drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2][3] Cationic liposomes, in particular, offer the advantage of electrostatic interactions with negatively charged cancer cell membranes, facilitating cellular uptake.[4]
This document provides detailed application notes and protocols for the use of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) , an amine-functionalized phospholipid, in the formulation of cationic liposomes for targeted drug delivery to cancer cells. This compound's primary amine group provides a positive charge at physiological pH, promoting interaction with and uptake by cancer cells.[1][5]
Principle of Action
Liposomes formulated with this compound, along with other components like helper lipids and cholesterol, can encapsulate anticancer drugs, such as doxorubicin (B1662922). The positive surface charge imparted by the caproylamine group facilitates binding to the anionic proteoglycans on the surface of cancer cells, leading to enhanced cellular uptake through endocytosis. Once inside the cell, the liposomes must escape the endosome to release their therapeutic payload into the cytoplasm, a critical step for the drug to reach its intracellular target.[6] The lipid composition of the liposome (B1194612), including the presence of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can influence the efficiency of this endosomal escape.[7]
Data Presentation
The following tables summarize representative quantitative data for cationic liposomes. It is important to note that specific data for liposomes formulated exclusively with this compound is limited in publicly available literature. Therefore, the presented data is a composite representation based on studies of various cationic lipid formulations to provide a comparative framework.
Table 1: In Vitro Cytotoxicity of Doxorubicin-Loaded Cationic Liposomes
| Formulation | Cancer Cell Line | IC50 (µM) |
| Free Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.1 |
| Free Doxorubicin | A549 (Lung) | 0.8 ± 0.2 |
| Cationic Lipo-DOX (Representative) | MCF-7 (Breast) | 0.2 ± 0.05 |
| Cationic Lipo-DOX (Representative) | A549 (Lung) | 0.4 ± 0.1 |
IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. Data is illustrative and based on typical performance of cationic liposomal formulations.
Table 2: Cellular Uptake of Cationic Liposomes in Cancer Cells
| Formulation | Cancer Cell Line | Incubation Time (h) | Cellular Uptake (%) |
| Cationic Liposomes (Representative) | HeLa (Cervical) | 4 | 65 ± 8 |
| Cationic Liposomes (Representative) | U87 (Glioblastoma) | 4 | 55 ± 6 |
| Neutral Liposomes (Control) | HeLa (Cervical) | 4 | 20 ± 5 |
| Neutral Liposomes (Control) | U87 (Glioblastoma) | 4 | 15 ± 4 |
Cellular uptake is quantified by measuring the fluorescence of labeled liposomes within the cells. Data is illustrative.
Table 3: In Vivo Biodistribution of Cationic Liposomes in a Murine Tumor Model (48h post-injection)
| Organ | Cationic Liposomes (%ID/g) (Representative) |
| Tumor | 8.5 ± 2.1 |
| Liver | 25.2 ± 4.5 |
| Spleen | 15.8 ± 3.2 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.5 ± 0.7 |
| Heart | 1.2 ± 0.3 |
| Blood | 1.8 ± 0.5 |
%ID/g represents the percentage of the injected dose per gram of tissue. Data is illustrative and reflects typical biodistribution patterns for cationic liposomes.
Table 4: In Vitro Drug Release Profile of Doxorubicin from Cationic Liposomes (pH 7.4)
| Time (h) | Cumulative Release (%) (Representative) |
| 1 | 5 ± 1 |
| 6 | 15 ± 3 |
| 12 | 25 ± 4 |
| 24 | 40 ± 5 |
| 48 | 60 ± 6 |
Drug release is typically measured using a dialysis method. Data is illustrative.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Cationic Liposomes Encapsulating Doxorubicin
This protocol describes the preparation of doxorubicin-loaded cationic liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Doxorubicin Hydrochloride
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
Sephadex G-50 column
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in a molar ratio of 50:30:20 in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture. b. Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 10 minutes at a temperature above the lipid phase transition temperature (~60°C). This will form multilamellar vesicles (MLVs).
-
Sizing by Extrusion: a. Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to form large unilamellar vesicles (LUVs).
-
Doxorubicin Loading (Remote Loading): a. Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4). b. Add doxorubicin hydrochloride to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes.
-
Purification: a. Remove unencapsulated doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using a spectrophotometer or fluorometer.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of the doxorubicin-loaded liposomes against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free Doxorubicin solution
-
Doxorubicin-loaded this compound liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: a. Prepare serial dilutions of free doxorubicin and doxorubicin-loaded liposomes in a complete culture medium. b. Remove the old medium from the wells and add 100 µL of the different drug concentrations to the respective wells. Include untreated cells as a control. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability as a percentage of the untreated control. c. Determine the IC50 value by plotting cell viability against drug concentration.
Protocol 3: Cellular Uptake Study by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled liposomes.
Materials:
-
Fluorescently labeled this compound liposomes (e.g., incorporating a fluorescent lipid like Rhodamine-PE)
-
Cancer cell line
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: a. Treat the cells with a defined concentration of fluorescently labeled liposomes and incubate for a specific time (e.g., 4 hours).
-
Cell Harvesting: a. After incubation, wash the cells twice with ice-cold PBS to remove non-internalized liposomes. b. Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells. b. Use untreated cells to set the background fluorescence. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound liposomes.
Caption: Cellular uptake and mechanism of action of this compound liposomes.
References
- 1. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Updates on Responsive Drug Delivery Based on Liposome Vehicles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution of amino-functionalized diamond nanoparticles. In vivo studies based on 18F radionuclide emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entrapment of lipid nanoparticles in peripheral endosomes but not lysosomes impairs intracellular trafficking and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 18:1 Caproylamine PE into Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the successful incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) into supported lipid bilayers (SLBs). SLBs functionalized with this compound offer a versatile platform for a variety of applications, including the study of protein-lipid interactions, the development of biosensors, and the screening of drug candidates that target membrane-associated proteins. The exposed primary amine of the caproyl group serves as a reactive handle for the covalent immobilization of biomolecules.
This document outlines two primary methodologies for the formation of functionalized SLBs: Vesicle Fusion and Langmuir-Blodgett/Langmuir-Schaefer Deposition . Each method is accompanied by a detailed protocol and expected characterization data.
Methods for SLB Formation
Vesicle Fusion
The vesicle fusion method is a widely used and relatively straightforward technique for forming SLBs on hydrophilic solid supports such as silica (B1680970), glass, and mica. The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto the substrate to form a continuous lipid bilayer.
Key Considerations:
-
Lipid Composition: The inclusion of this compound should be optimized based on the desired surface density of amine groups. A typical starting point is 1-5 mol% of the functionalized lipid mixed with a primary zwitterionic phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).
-
Buffer Conditions: The pH and ionic strength of the buffer can influence the rate and quality of SLB formation. The presence of divalent cations like Ca²⁺ is often crucial for inducing vesicle rupture, especially for vesicles containing negatively charged lipids.
-
Temperature: The deposition should be carried out above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a fluid state, which facilitates vesicle fusion.
Langmuir-Blodgett / Langmuir-Schaefer Deposition
The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer precise control over the lipid packing density and allow for the formation of asymmetric bilayers. The LB method involves the vertical transfer of a lipid monolayer from the air-water interface to a solid substrate, while the LS method involves a horizontal transfer. A combination of both can be used to create a bilayer.
Key Considerations:
-
Surface Pressure: The surface pressure at which the lipid monolayer is transferred to the substrate is a critical parameter that determines the packing density of the lipids in the resulting bilayer.
-
Substrate Hydrophilicity: The surface of the solid support must be sufficiently hydrophilic to ensure proper transfer of the first lipid monolayer with the head groups oriented towards the substrate.
-
Dipping Speed: The speed at which the substrate is passed through the air-water interface can affect the quality and completeness of the transferred monolayer.
Experimental Protocols
Protocol 1: SLB Formation by Vesicle Fusion
This protocol describes the formation of an SLB composed of DOPC and this compound on a silica-coated sensor surface.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound) in chloroform
-
Chloroform
-
Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.5)
-
Calcium Chloride (CaCl₂) solution (100 mM)
-
Mini-extruder with 100 nm polycarbonate membranes
-
Clean silica-coated substrates (e.g., QCM-D sensors, glass coverslips)
-
Nitrogen or argon gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the desired ratio of DOPC and this compound in chloroform (e.g., 95 mol% DOPC, 5 mol% this compound).
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation by Hydration and Extrusion:
-
Rehydrate the lipid film with Tris buffer to a final lipid concentration of 1 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes to form multilamellar vesicles (MLVs). The solution should appear milky.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Extrude the MLV suspension through the membranes at least 11 times to form small unilamellar vesicles (SUVs). The solution should become clearer.
-
-
SLB Formation on Substrate:
-
Clean the silica substrate thoroughly (e.g., with piranha solution or UV/ozone treatment) to ensure a hydrophilic surface.
-
Mount the substrate in a suitable flow cell (e.g., for QCM-D or fluorescence microscopy).
-
Establish a stable baseline with Tris buffer.
-
Introduce the SUV suspension (diluted to 0.1 mg/mL in Tris buffer) into the flow cell.
-
Just before introducing the vesicles, add CaCl₂ to the vesicle suspension to a final concentration of 2-5 mM to induce fusion.
-
Monitor the SLB formation in real-time using a surface-sensitive technique like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). A successful SLB formation is indicated by a characteristic frequency and dissipation shift.
-
After the SLB has formed, rinse thoroughly with Tris buffer to remove any unfused vesicles.
-
Protocol 2: SLB Formation by Langmuir-Blodgett / Langmuir-Schaefer Deposition
This protocol details the creation of a symmetric SLB on a hydrophilic silicon wafer.
Materials:
-
Langmuir-Blodgett trough with a Wilhelmy plate pressure sensor
-
DOPC and this compound lipid mixture in chloroform (as prepared in Protocol 1)
-
Ultrapure water as the subphase
-
Hydrophilic silicon wafers
Procedure:
-
Monolayer Formation at the Air-Water Interface:
-
Fill the Langmuir trough with ultrapure water.
-
Clean the water surface by aspiration until the surface pressure remains stable at zero upon compression.
-
Spread the lipid-chloroform mixture dropwise onto the water surface. Allow the chloroform to evaporate for 10-15 minutes.
-
Compress the barriers at a slow speed (e.g., 10 mm/min) to form a stable lipid monolayer. Monitor the surface pressure-area isotherm to identify the liquid-expanded phase.
-
-
Langmuir-Blodgett Deposition (First Leaflet):
-
Immerse the clean, hydrophilic silicon wafer vertically into the subphase before compressing the monolayer.
-
Compress the monolayer to the desired surface pressure (typically 25-30 mN/m for a well-packed but fluid monolayer).
-
Withdraw the wafer vertically from the subphase at a controlled speed (e.g., 1-5 mm/min) to deposit the first lipid monolayer with the acyl chains facing outwards.
-
-
Langmuir-Schaefer Deposition (Second Leaflet):
-
Re-stabilize the monolayer on the trough at the same target surface pressure.
-
Horizontally touch the monolayer-coated wafer to the air-water interface to deposit the second leaflet, with the acyl chains of the second leaflet interacting with the acyl chains of the first.
-
Carefully detach the wafer from the interface.
-
-
Hydration and Characterization:
-
Immediately hydrate (B1144303) the supported lipid bilayer by immersing it in a buffer solution.
-
The SLB is now ready for characterization and further functionalization.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of SLBs.
Table 1: Quartz Crystal Microbalance with Dissipation (QCM-D) Data for SLB Formation
| Lipid Composition | Substrate | Δf (Hz) | ΔD (x 10⁻⁶) | Description |
| 100% DOPC | SiO₂ | -26 ± 2 | < 0.5 | Formation of a rigid, complete bilayer. |
| 95% DOPC / 5% this compound | SiO₂ | -28 ± 3 | < 0.8 | Slightly increased mass and dissipation due to the functionalized headgroup. |
| Anionic Lipids on Amine-Functionalized Surface | APTMS-SiO₂ | -25 ± 5 | < 1.0 | Successful formation of an anionic bilayer on a cationic surface, indicating strong electrostatic interactions.[1] |
Table 2: Fluorescence Recovery After Photobleaching (FRAP) Data for Lipid Diffusion
| Lipid Composition | Support | Diffusion Coefficient (D) (μm²/s) | Mobile Fraction (%) |
| DOPC | Glass | 2.0 ± 0.3 | > 95 |
| DOPC | Polydopamine Cushion | 7.2 ± 1.1 | > 95 |
| DOPE-Rho in DOPC | Glass | 1.9 ± 0.3 | > 95 |
Table 3: Atomic Force Microscopy (AFM) Data for SLB Characterization
| Lipid Composition | Feature | Measurement | Reference |
| DOPC | Bilayer Thickness | 4.5 ± 0.5 nm | [2] |
| DOPC/DPPC | Phase Separation Height Difference | 1.0 ± 0.2 nm | [3] |
| SLB with defects | Defect Depth | ~4-5 nm (to substrate) | [2][4] |
Mandatory Visualization
Experimental Workflow: Protein Immobilization on a Functionalized SLB
The following diagram illustrates the workflow for immobilizing a protein of interest onto an SLB containing this compound. This process utilizes a bifunctional crosslinker to covalently attach the protein to the amine-functionalized surface.
Caption: Workflow for covalent protein immobilization on an amine-functionalized SLB.
Signaling Pathway: Ligand-Receptor Interaction at the SLB Interface
This diagram depicts a simplified signaling event where a ligand in solution binds to a receptor protein that has been immobilized on the functionalized SLB. This model system can be used to study the kinetics and dynamics of cell-surface interactions.
Caption: Simplified signaling pathway at a functionalized SLB interface.
References
- 1. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Coupling to Amine-Functionalized Lipids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent coupling of proteins to liposomes incorporating amine-functionalized lipids. The protocols outlined herein primarily focus on the widely used N-hydroxysuccinimide (NHS) ester-based chemistry, a robust and versatile method for forming stable amide bonds between proteins and lipid bilayers.
Introduction
The conjugation of proteins to the surface of liposomes is a critical technique in drug delivery, diagnostics, and various biomedical research applications. This surface modification can enhance circulation times, improve targeting to specific cells or tissues, and facilitate cellular uptake. Amine-functionalized lipids, such as those with phosphatidylethanolamine (B1630911) (PE) headgroups, provide reactive sites for the covalent attachment of proteins. This guide details the materials, protocols, and characterization methods necessary to successfully couple proteins to these liposomal systems.
Principle of the Method
The most common strategy for coupling proteins to amine-functionalized lipids involves a two-step process utilizing carbodiimide (B86325) and NHS-ester chemistry. First, the carboxylic acid groups on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, the amine-functionalized liposomes are introduced, and the primary amines on the lipid headgroups react with the NHS ester on the protein to form a stable amide bond, covalently linking the protein to the liposome (B1194612) surface.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
Primary structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Amine-functionalized lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE)
-
Cholesterol (to modulate membrane fluidity)
-
PEGylated lipid (e.g., DSPE-PEG(2000); optional, to reduce aggregation and non-specific binding)[1]
-
-
Protein: Protein of interest with accessible carboxyl groups.
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Buffers and Solutions:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5 or Phosphate Buffered Saline (PBS), pH 7.4[2]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Storage Buffer: PBS, pH 7.4 or HEPES-buffered saline (HBS)
-
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer (for protein quantification)
-
Dialysis or size exclusion chromatography system
-
Protocol 1: Liposome Preparation and Characterization
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DPPC, Cholesterol, and DPPE in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid Tc. Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous population of liposomes.
-
-
Characterization of Bare Liposomes:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population.[3]
-
Protocol 2: Protein Coupling to Amine-Functionalized Liposomes via EDC/Sulfo-NHS Chemistry
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein of interest in Activation Buffer (pH 6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A typical molar excess of EDC and Sulfo-NHS to the protein is 10-50 fold, but this may require optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
-
Coupling Reaction:
-
Immediately after activation, the pH of the activated protein solution should be raised to 7.2-8.5 by adding it to the amine-functionalized liposome suspension prepared in Coupling Buffer (e.g., PBS, pH 7.4 or bicarbonate buffer, pH 8.25).[4] The reaction between the NHS ester and the amine group is most efficient at a slightly basic pH.[5]
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Protein-Coupled Liposomes:
-
Remove uncoupled protein and excess reagents by size exclusion chromatography (SEC) or dialysis against the desired storage buffer.
-
Protocol 3: Characterization of Protein-Coupled Liposomes
-
Size and Zeta Potential Analysis:
-
Measure the particle size, PDI, and zeta potential of the purified protein-coupled liposomes using DLS. An increase in size and a change in zeta potential can indicate successful protein conjugation.
-
-
Quantification of Coupled Protein:
-
Determine the amount of protein coupled to the liposomes using a standard protein quantification assay (e.g., BCA or Bradford assay). Be sure to use a proper blank control (unconjugated liposomes).
-
The coupling efficiency can be calculated as:
-
Coupling Efficiency (%) = (Amount of coupled protein / Initial amount of protein used) x 100
-
-
Data Presentation
| Parameter | Typical Range | Method of Analysis | Reference |
| Liposome Size (unconjugated) | 80 - 200 nm | Dynamic Light Scattering (DLS) | [3] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [3] |
| Zeta Potential (amine-liposome) | +20 to +40 mV | Dynamic Light Scattering (DLS) | [6] |
| Protein:Lipid Molar Ratio | 1:1000 to 1:5000 | Varies with application | N/A |
| EDC/Sulfo-NHS Molar Excess | 10 - 50 fold over protein | N/A | N/A |
| Coupling Reaction pH | 7.2 - 8.5 | pH meter | |
| Coupling Reaction Time | 2 - 4 hours at RT or overnight at 4°C | N/A | [4] |
| Protein Coupling Efficiency | 30 - 70% | BCA/Bradford Assay | [7] |
| Liposome Size (conjugated) | Increase of 10-50 nm post-coupling | Dynamic Light Scattering (DLS) | N/A |
Visualizations
Caption: Experimental workflow for protein coupling to amine-functionalized liposomes.
Caption: Chemical pathway for EDC/NHS coupling of proteins to amine-lipids.
Troubleshooting and Considerations
-
Low Coupling Efficiency:
-
Ensure EDC and Sulfo-NHS solutions are fresh, as they are moisture-sensitive.
-
Optimize the molar ratio of EDC/Sulfo-NHS to protein.
-
Confirm the pH of the activation and coupling buffers are correct. The reaction of NHS esters with amines is highly pH-dependent.[5]
-
Ensure the protein has accessible carboxyl groups.
-
-
Liposome Aggregation:
-
The inclusion of PEGylated lipids (e.g., 2-5 mol%) in the liposome formulation can prevent aggregation during the coupling process.[1]
-
Control the protein-to-liposome ratio to avoid excessive cross-linking.
-
-
Protein Denaturation:
-
Avoid harsh conditions such as extreme pH or high temperatures.
-
If the protein is sensitive, consider alternative coupling chemistries that proceed under milder conditions.
-
By following these detailed protocols and considering the key parameters, researchers can successfully conjugate proteins to amine-functionalized liposomes for a wide array of applications in research and drug development.
References
- 1. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. scielo.br [scielo.br]
- 7. Studies on protein-liposome coupling using novel thiol-reactive coupling lipids: influence of spacer length and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Caproylamine PE in In Vitro Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of genetic material into cells (in vitro) is a cornerstone of modern biological research and a critical component of drug discovery and development. Non-viral gene delivery systems are favored for their safety profile and ease of production. Cationic lipids, which can self-assemble into liposomes, are a prominent class of non-viral vectors. These liposomes can form complexes, known as lipoplexes, with negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), facilitating their entry into cells.
18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a phospholipid featuring a phosphoethanolamine headgroup modified with a caproyl (hexanoyl) amine. This modification imparts a positive charge, making it a candidate for use as a cationic lipid in gene delivery formulations. The oleoyl (B10858665) (18:1) chains contribute to the fluidity of the lipid bilayer, which can influence the stability and transfection efficiency of the resulting liposomes.
This document provides detailed application notes and protocols for the use of this compound in the formulation of liposomes for in vitro gene delivery.
Mechanism of Action: Cationic Lipid-Mediated Gene Delivery
Cationic lipid-based transfection reagents work by forming a complex with nucleic acids and facilitating their entry into the cell. The process can be summarized in the following steps:
-
Lipoplex Formation: The positively charged headgroups of this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of a stable lipoplex. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included to aid in the destabilization of the endosomal membrane.[1]
-
Adsorption to the Cell Surface: The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.
-
Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This is a significant barrier, and the exact mechanisms are not fully elucidated but are thought to occur primarily during cell division when the nuclear envelope breaks down.
Figure 1. Signaling pathway of cationic lipid-mediated gene delivery.
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method. A common formulation includes a helper lipid, such as DOPE, to enhance transfection efficiency.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)[2]
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas
-
Vacuum pump
Procedure:
-
Lipid Preparation:
-
Thin-Film Formation:
-
Evaporate the chloroform using a gentle stream of nitrogen or argon gas, while rotating the flask to create a thin, uniform lipid film on the inner surface.
-
For larger volumes, use a rotary evaporator.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Sonication:
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 5-15 minutes, or until the suspension becomes clear.[2]
-
The liposome (B1194612) suspension can be stored at 4°C for a short period.
-
Figure 2. Experimental workflow for liposome formulation.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization of lipid-to-DNA ratio, cell density, and incubation times is crucial for each cell type.[3]
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA (encoding a reporter gene like GFP)
-
This compound liposome suspension
-
24-well culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Lipoplex Formation:
-
For each well, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.
-
In a separate tube, dilute the liposome suspension in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio (w/w) needs to be determined empirically, but a starting point could be a range from 2:1 to 10:1.
-
Add the diluted DNA to the diluted liposome suspension, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[2]
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 400 µL of serum-free medium to the 100 µL of lipoplex solution.
-
Add the 500 µL of lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours before assessing transfection efficiency and cytotoxicity.
-
Protocol 3: Assessment of Transfection Efficiency and Cytotoxicity
Transfection Efficiency (using a GFP reporter plasmid):
-
Qualitative Assessment:
-
At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to observe GFP expression.
-
-
Quantitative Assessment:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
Cytotoxicity Assessment:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[3] A reduction in metabolic activity is indicative of cytotoxicity.
-
At 24 hours post-transfection, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
-
-
LDH Assay (Membrane Integrity): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[3]
-
At 24 hours post-transfection, collect the culture medium.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of LDH release relative to a positive control (lysed cells).
-
Data Presentation
The following tables present hypothetical data to illustrate the results of an optimization experiment for transfection with this compound:DOPE liposomes.
Table 1: Hypothetical Transfection Efficiency in HEK293 Cells
| Lipid:DNA Ratio (w/w) | % GFP-Positive Cells | Mean Fluorescence Intensity (Arbitrary Units) |
| 2:1 | 15.2 ± 2.1 | 150 ± 25 |
| 4:1 | 35.8 ± 3.5 | 420 ± 40 |
| 6:1 | 48.5 ± 4.2 | 680 ± 55 |
| 8:1 | 52.3 ± 3.9 | 710 ± 60 |
| 10:1 | 45.1 ± 4.8 | 650 ± 70 |
Table 2: Hypothetical Cytotoxicity in HEK293 Cells
| Lipid:DNA Ratio (w/w) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 2:1 | 95.4 ± 4.3 | 5.1 ± 1.2 |
| 4:1 | 92.1 ± 5.1 | 8.3 ± 1.5 |
| 6:1 | 85.7 ± 6.2 | 12.5 ± 2.1 |
| 8:1 | 78.3 ± 7.5 | 18.9 ± 2.8 |
| 10:1 | 65.9 ± 8.1 | 25.4 ± 3.5 |
Conclusion
This compound represents a promising cationic lipid for the formulation of liposomal gene delivery systems. Its chemical structure suggests it can effectively condense nucleic acids and facilitate their entry into cells. As with any transfection reagent, empirical optimization of the formulation (e.g., lipid composition, lipid-to-DNA ratio) and the protocol (e.g., cell density, incubation times) is essential to achieve high transfection efficiency with minimal cytotoxicity for a given cell type. The protocols and data presented here provide a framework for researchers to begin exploring the utility of this compound in their in vitro gene delivery applications.
References
Biophysical Characterization of Lipid Membranes Containing 18:1 Caproylamine PE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biophysical properties of lipid membranes are fundamental to cellular processes, influencing membrane fluidity, permeability, and the function of embedded proteins. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-caproylamine (18:1 Caproylamine PE), can significantly alter these properties. This amine-functionalized phospholipid, with its oleic acid tails, provides a platform for various bioconjugation strategies and can modulate membrane behavior.[][2] Understanding these modifications is crucial for applications in drug delivery, membrane protein studies, and immunology.
This document provides detailed application notes and experimental protocols for the biophysical characterization of lipid membranes containing this compound. The protocols focus on key techniques to assess membrane thermodynamics, size and stability of liposomes, and membrane fluidity.
Data Presentation: Biophysical Parameters
Table 1: Expected Influence of this compound on Membrane Properties
| Biophysical Parameter | Base Lipid (18:1 PE - DOPE) | Expected Effect of Caproylamine Modification | Rationale |
| Phase Transition Temp (Tm) | -16°C[3] | Minimal change | The oleoyl (B10858665) chains largely determine the Tm, and the headgroup modification is not expected to significantly alter the packing of the acyl chains in the gel-to-liquid crystalline transition. |
| Membrane Fluidity | High | Potential decrease | The addition of the caproylamine group may increase intermolecular hydrogen bonding between lipid headgroups, leading to a more ordered and less fluid membrane. Studies on other headgroup-modified PEs have shown decreased fluidity.[4][5] |
| Membrane Curvature | Promotes negative curvature (non-bilayer phases) | Potential stabilization of bilayer | The bulky headgroup modification might hinder the formation of the inverted hexagonal (HII) phase, which is characteristic of DOPE, thereby stabilizing the lamellar (bilayer) phase. |
| Surface Charge (Zeta Potential) | Neutral to slightly negative | pH-dependent (more positive at lower pH) | The primary amine of the caproylamine group will be protonated at physiological pH, imparting a positive charge to the membrane surface. |
Experimental Protocols
I. Liposome (B1194612) Preparation
Objective: To prepare large unilamellar vesicles (LUVs) containing this compound for biophysical characterization. The thin-film hydration followed by extrusion method is recommended for producing vesicles with a defined size.[]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
This compound
-
Chloroform/Methanol (2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DOPC and this compound in the chloroform/methanol solvent mixture. A molar ratio of 9:1 (DOPC:this compound) is a common starting point.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (for oleoyl chains, room temperature is sufficient).
-
Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.
-
Gently rotate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This will produce LUVs with a relatively uniform size distribution.[7]
-
The resulting liposome suspension is now ready for characterization.
-
II. Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and the enthalpy of the transition for liposomes containing this compound. This provides insights into the thermodynamic properties of the membrane.[8][9][10][11]
Materials:
-
Liposome suspension (prepared as in Protocol I)
-
Hydration buffer (for reference)
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation:
-
Concentrate the liposome suspension to a lipid concentration of 5-10 mg/mL.
-
Degas the liposome suspension and the reference buffer prior to loading into the DSC cells.
-
-
DSC Measurement:
-
Load the liposome suspension into the sample cell and an equal volume of the hydration buffer into the reference cell.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm.
-
Record the heat flow as a function of temperature. The Tm is the temperature at the peak of the endothermic transition.
-
Perform a second heating scan to check for the reversibility of the transition.[12]
-
III. Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity index (PDI) of the prepared liposomes. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.[13][14][15][16]
Materials:
-
Liposome suspension
-
Hydration buffer
-
Dynamic Light Scattering instrument
Protocol:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension with filtered hydration buffer to an appropriate concentration for DLS analysis (this is instrument-dependent).
-
Centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 minutes) to remove any large aggregates.[7]
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette with the diluted liposome sample into the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse sample.
-
IV. Fluorescence Anisotropy
Objective: To assess the fluidity of the lipid membrane. This technique measures the rotational mobility of a fluorescent probe embedded in the bilayer.[17][18][19]
Materials:
-
Liposome suspension
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer with polarization filters
Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation into the lipid bilayer. The final lipid-to-probe molar ratio should be around 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm and emission at 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, a less fluid membrane.
-
Visualizations
Signaling Pathway
The amine group of this compound can interact with various cellular components. One potential interaction is with CD1d molecules on antigen-presenting cells, which are involved in the activation of natural killer T (NKT) cells, a key component of the innate immune system. While this compound itself may not be a potent activator, it can bind to CD1d and potentially modulate the immune response.[20]
Caption: Potential interaction of this compound with the CD1d signaling pathway.
Experimental Workflow
The biophysical characterization of membranes containing this compound follows a logical progression from sample preparation to detailed analysis of membrane properties.
Caption: Experimental workflow for biophysical characterization of liposomes.
References
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 15. news-medical.net [news-medical.net]
- 16. wyatt.com [wyatt.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. An immunostimulatory glycolipid that blocks SARS-CoV-2, RSV, and influenza infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid-Protein Interactions with 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the interactions between proteins and lipids, specifically utilizing 18:1 Caproylamine PE. This amine-functionalized lipid, featuring a phosphoethanolamine headgroup linked to two oleic acid tails, serves as a valuable tool for elucidating the molecular mechanisms governing cellular signaling, membrane trafficking, and drug action.[1]
Introduction to this compound
This compound is a synthetic phospholipid analog. The caproylamine group provides a reactive primary amine on the headgroup, allowing for conjugation to various molecules, such as fluorescent dyes, affinity tags, or for immobilization onto surfaces.[2] The oleoyl (B10858665) (18:1) acyl chains confer a fluid-phase character to lipid bilayers at physiological temperatures, mimicking the properties of many biological membranes.
Key Applications
-
Probing Electrostatic Interactions: The primary amine of this compound can be protonated, introducing a positive charge at the membrane surface. This allows for the investigation of electrostatic interactions with proteins containing negatively charged domains.
-
Immobilization of Liposomes: The amine group facilitates the covalent coupling of liposomes containing this compound to sensor surfaces or beads, which is essential for techniques like Surface Plasmon Resonance (SPR).
-
Fluorescence Labeling: The amine group can be readily labeled with fluorescent probes to study lipid localization, diffusion, and interaction with proteins using fluorescence-based techniques.
-
Competitive Binding Assays: Unlabeled this compound can be used as a competitor in binding assays to determine the specificity of protein-lipid interactions.[3]
Experimental Techniques and Protocols
A variety of biophysical techniques can be employed to study lipid-protein interactions using this compound. The choice of method depends on the specific research question, the properties of the protein of interest, and the available instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a protein to a lipid, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6] This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4][5][6][7]
Experimental Protocol: ITC
-
Sample Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should be accurately determined.
-
Prepare liposomes containing this compound and a background lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) at a desired molar ratio (e.g., 10:90) in the same buffer as the protein. The liposomes can be prepared by extrusion to obtain a uniform size distribution (e.g., 100 nm).
-
-
ITC Experiment:
-
Load the protein solution into the ITC sample cell.
-
Load the liposome (B1194612) suspension into the injection syringe. The concentration of the liposomes in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection to account for the heat of dilution, followed by a series of injections of the liposome suspension into the protein solution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Quantitative Data Summary: ITC
| Parameter | Symbol | Typical Range for Protein-Lipid Interactions |
| Dissociation Constant | Kd | nM to µM |
| Stoichiometry | n | 1-10 (protein molecules per liposome) |
| Enthalpy Change | ΔH | -50 to +50 kcal/mol |
| Entropy Change | ΔS | -100 to +100 cal/mol·K |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[8][9] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of protein-lipid interactions.[10]
Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid analysis, such as an L1 chip, which has a lipophilic surface that allows for the capture of lipid vesicles.[9][11][12]
-
Prepare small unilamellar vesicles (SUVs) containing this compound and a background lipid (e.g., POPC) in a suitable running buffer (e.g., HBS-P).
-
Inject the SUVs over the sensor surface to form a stable lipid bilayer.[11]
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein of interest over the immobilized lipid surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between protein injections if necessary, using a mild regeneration solution (e.g., a short pulse of NaOH or a high salt buffer).
-
-
Data Analysis:
-
Globally fit the sensorgrams from different protein concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Quantitative Data Summary: SPR
| Parameter | Symbol | Typical Range for Protein-Lipid Interactions |
| Association Rate Constant | ka | 10³ to 10⁷ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kd | 10⁻⁵ to 10⁻¹ s⁻¹ |
| Dissociation Constant | Kd | nM to µM |
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and versatile methods for studying protein-lipid interactions.[13][14][15] These techniques can provide information on binding affinity, conformational changes, and the proximity of interacting molecules.
Experimental Protocol: Fluorescence Quenching Assay
This protocol describes a fluorescence quenching assay to measure the binding of a protein to liposomes containing a fluorescently labeled lipid.
-
Probe Labeling:
-
Label the this compound with a suitable fluorescent probe (e.g., NBD, Dansyl) by reacting the amine group with an amine-reactive dye.
-
-
Liposome Preparation:
-
Prepare liposomes containing a small percentage (e.g., 1-2 mol%) of the fluorescently labeled this compound along with unlabeled this compound and a background lipid (e.g., POPC).
-
-
Fluorescence Titration:
-
Place a fixed concentration of the fluorescently labeled liposomes in a cuvette.
-
Incrementally add the protein of interest and measure the fluorescence intensity after each addition.
-
Binding of the protein to the liposomes can lead to a change in the fluorescence signal (either quenching or enhancement) due to changes in the local environment of the fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Quantitative Data Summary: Fluorescence Quenching
| Parameter | Symbol | Typical Range for Protein-Lipid Interactions |
| Dissociation Constant | Kd | nM to µM |
| Hill Coefficient | nH | 0.5 to 2.0 (indicates cooperativity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information about protein-lipid interactions at the atomic level.[16][17][18][19] It can identify the specific amino acid residues involved in the interaction and characterize conformational changes in both the protein and the lipid.[17]
Experimental Protocol: NMR with Lipid Nanodiscs
-
Sample Preparation:
-
Express and purify the protein of interest with isotopic labeling (e.g., ¹⁵N or ¹³C).
-
Reconstitute the isotopically labeled protein into lipid nanodiscs containing this compound and a background lipid. Nanodiscs are small, soluble patches of lipid bilayer stabilized by a membrane scaffold protein.
-
-
NMR Spectroscopy:
-
Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC spectra, of the protein in the nanodiscs.
-
Compare the spectra of the protein in the presence and absence of this compound.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon interaction with the lipid. Residues with significant CSPs are likely part of the binding interface.
-
Use other NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine intermolecular distances and further define the binding site.
-
Quantitative Data Summary: NMR
| Parameter | Description |
| Chemical Shift Perturbation | Changes in the NMR resonance frequencies of specific atoms upon binding. |
| NOE Cross-peaks | Indicate spatial proximity (< 5 Å) between atoms in the protein and lipid. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying protein-lipid interactions and a simplified signaling pathway involving phosphatidylethanolamine-binding proteins (PEBPs).
Caption: Experimental workflow for studying lipid-protein interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caproylamine PE | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. portlandpress.com [portlandpress.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein [scirp.org]
- 16. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
Application Notes and Protocols for 18:1 Caproylamine PE in Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) is a functionalized lipid that serves as a valuable tool in competitive binding assays, particularly for studying lipid-protein interactions.[1] Its primary application lies in competitive enzyme-linked immunosorbent assays (ELISA) to determine the binding affinities of various lipid analogs, such as glycolipids, for proteins like human or mouse CD1d molecules.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in such assays.
Principle of the Assay
The competitive binding assay is designed to measure the relative affinity of a test lipid (competitor) for a specific protein by quantifying its ability to compete with a labeled probe lipid for the same binding site. In this context, this compound often acts as a known competitor to a biotinylated lipid, such as 18:1 Biotinyl PE, for binding to CD1d molecules. The extent of biotinylated lipid binding is inversely proportional to the concentration and affinity of the competitor lipid.
Key Applications
-
Determination of Binding Affinities: Quantifying the binding strength (IC50, Ki) of novel lipid antigens and glycolipid analogs to CD1d molecules.[3][4]
-
Screening of Lipid Libraries: High-throughput screening of lipid libraries to identify potential ligands for specific lipid-binding proteins.
-
Validation of Lipid-Protein Interactions: Confirming and characterizing the interaction between a lipid of interest and its putative protein receptor.
Data Presentation
The following table summarizes representative quantitative data from competitive binding assays utilizing a similar methodology.
| Competitor Lipid | Target Protein | Labeled Probe | IC50 (nM) | Reference |
| GD3 | Human CD1d | 18:1 Biotinyl PE | 24 | [3][4] |
| GD3 | Mouse CD1d | 18:1 Biotinyl PE | 11 | [3][4] |
| 18:1 PE | Human CD1d | 18:1 Biotinyl PE | > 800 | [3][4] |
| 18:1 PE | Mouse CD1d | 18:1 Biotinyl PE | > 800 | [3][4] |
Experimental Protocols
Protocol 1: Competitive ELISA for Determining Lipid Binding Affinity to CD1d
This protocol details a competitive ELISA to measure the binding affinity of a test lipid for CD1d molecules using this compound as a reference competitor and 18:1 Biotinyl PE as the labeled probe.
Materials:
-
Test lipid(s) of interest
-
Recombinant human or mouse CD1d:IgG1 dimer
-
Goat anti-mouse IgG Fc gamma antibody
-
High-binding 96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-labeled Avidin or Streptavidin
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with goat anti-mouse IgG Fc gamma antibody at a concentration of 3 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
CD1d Immobilization:
-
Add 1 µg/mL of human or mouse CD1d:IgG1 dimer to each well.[2]
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test lipid and this compound (as a positive control) in PBS.
-
In a separate plate or tubes, mix the serially diluted lipids with a constant concentration of 18:1 Biotinyl PE (e.g., 1-2 µg/mL).[2][5]
-
Add these mixtures to the CD1d-coated plate.
-
Include wells with only 18:1 Biotinyl PE (maximum binding) and wells with no lipids (background).
-
Incubate overnight at 37°C.[2]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add HRP-labeled Avidin to each well, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by setting the maximum binding (wells with only 18:1 Biotinyl PE) to 100%.
-
Plot the percentage of binding against the logarithm of the competitor lipid concentration.
-
Determine the IC50 value, which is the concentration of the competitor lipid that inhibits 50% of the binding of the biotinylated probe, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Visualizations
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular identification of GD3 as a suppressor of the innate immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving conjugation efficiency of 18:1 Caproylamine PE reactions
Welcome to the technical support center for 18:1 Caproylamine PE reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and achieve higher efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
A1: The conjugation reaction typically involves the formation of a stable amide bond. The primary amine of the caproyl group on the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound) acts as a nucleophile that attacks an activated carboxyl group, commonly an N-hydroxysuccinimide (NHS) ester, on the molecule you wish to conjugate. This reaction releases NHS as a byproduct.[1][2]
Q2: What factors are critical for achieving high conjugation efficiency?
A2: Several factors significantly influence the efficiency of the conjugation reaction:
-
pH of the reaction buffer: The reaction is most efficient at a pH between 7.2 and 8.5.[2]
-
Concentration of reactants: Higher concentrations of both the this compound and the molecule to be conjugated can increase the reaction rate.
-
Purity of reactants: Ensure that the this compound and your molecule of interest are of high purity and free from contaminating primary amines.
-
Reaction time and temperature: Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C.[2] Longer incubation times may be necessary but should be optimized.
-
Solvent: While aqueous buffers are common, the use of a water-miscible organic co-solvent like DMSO or DMF may be necessary to dissolve water-insoluble reactants.[2]
Q3: How can I confirm that the conjugation was successful?
A3: Successful conjugation can be confirmed using various analytical techniques, including:
-
Mass Spectrometry (MS): To verify the mass of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugate from unreacted starting materials and byproducts.
-
UV-Visible Spectroscopy: Can be used to monitor the reaction if either of the reactants or the product has a unique absorbance profile.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Useful if you are conjugating a protein, as it will show a shift in molecular weight.[4]
Q4: What is the best way to quench the reaction and remove unreacted NHS esters?
A4: To stop the reaction, you can add a quenching agent that contains a primary amine, such as Tris or glycine (B1666218) buffer.[2][5] This will react with any remaining NHS esters. Raising the pH to 8.6 or higher can also lead to the hydrolysis of NHS esters within about 10 minutes.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH of the reaction buffer. The primary amine on the PE is not sufficiently nucleophilic, or the NHS ester is hydrolyzed. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] Prepare fresh buffer if necessary. |
| Presence of primary amine contaminants in the buffer (e.g., Tris). | Use a buffer that does not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2] | |
| Low concentration of reactants. | Increase the concentration of one or both reactants. Consider the molar ratio of the reactants. | |
| Degradation of the NHS ester. NHS esters are moisture-sensitive. | Use fresh or properly stored NHS ester-activated molecules. Dissolve the NHS ester in a dry organic solvent like DMSO immediately before adding to the aqueous reaction buffer. | |
| Precipitation of the conjugate during the reaction. | The conjugate is not soluble in the reaction buffer. This can happen with highly hydrophobic molecules. | Add a water-miscible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture to improve solubility. The final concentration of the organic solvent should be optimized. |
| Multiple products or side reactions observed. | Reaction with other nucleophilic groups. NHS esters can react with other nucleophiles like the hydroxyl groups of tyrosines, although this is less common and the resulting esters are less stable.[1] | Optimize the reaction pH to be closer to 7.2 to favor reaction with primary amines. Consider protecting other reactive groups if possible. |
| Hydrolysis of the NHS ester. This is a competing reaction in aqueous solutions. | Perform the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis. Ensure the NHS ester is added to the reaction mixture promptly after being dissolved. | |
| Difficulty in purifying the final conjugate. | Similar properties of the conjugate and starting materials. | Utilize a purification method that exploits a property unique to the conjugate, such as size-exclusion chromatography if there is a significant size difference, or affinity chromatography if one of the components has a tag.[4][6] |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Ester Activated Molecule
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
Materials:
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine))
-
NHS-ester activated molecule of interest
-
Reaction Buffer: Phosphate, HEPES, or Borate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF (if needed)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in the Reaction Buffer. If solubility is an issue, a small amount of a co-solvent like chloroform (B151607) can be used initially, which is then evaporated under a stream of nitrogen, followed by resuspension in the buffer.
-
Immediately before starting the reaction, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved NHS-ester activated molecule to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10%.
-
The molar ratio of the reactants should be optimized. A slight excess of the NHS-ester is often used.
-
Incubate the reaction mixture for 0.5 to 4 hours at room temperature or at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method. Size-exclusion chromatography is commonly used to separate the larger conjugate from smaller unreacted molecules.[7]
-
-
Characterization:
-
Analyze the purified fractions using HPLC, mass spectrometry, or other relevant techniques to confirm the identity and purity of the conjugate.
-
Visualizing the Workflow and Logic
Caption: General workflow for the conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
troubleshooting aggregation issues in 18:1 Caproylamine PE liposomes
Welcome to the technical support center for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experimental work.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Visible aggregation or precipitation of your this compound liposome suspension can arise from several factors related to the formulation, preparation, and storage conditions. Below is a systematic guide to identifying and resolving these issues.
Problem: My this compound liposome suspension is showing visible aggregation.
This is a common challenge, often related to the inherent properties of phosphatidylethanolamine (B1630911) (PE) lipids and the cationic nature imparted by the caproylamine group.
Logical Flow for Troubleshooting Aggregation
Below is a DOT script representing a logical workflow to diagnose and address liposome aggregation.
Technical Support Center: Purification of 18:1 Caproylamine PE Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 18:1 Caproylamine PE conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenges stem from the amphipathic nature of the molecule, containing both a hydrophobic lipid tail (18:1 PE) and a more polar headgroup introduced by the caproylamine conjugation. Key difficulties include:
-
Hydrolysis: The phosphoester and fatty acid ester bonds in the phospholipid backbone are susceptible to hydrolysis, especially under acidic or high-temperature conditions often used in chromatography.[1]
-
Aggregation: The amphipathic character can lead to the formation of micelles or other aggregates, which can complicate separation and analysis.
-
Co-purification of Impurities: Unreacted starting materials (18:1 PE, caproylamine derivatives), side-products from the conjugation reaction, and hydrolyzed species can be difficult to remove due to similar physicochemical properties.
-
Detection: The lack of a strong chromophore can make detection by UV-Vis challenging, often necessitating the use of more universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[1]
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed method.[1] However, careful method development is crucial. To mitigate hydrolysis, it is recommended to use mild conditions, such as neutral pH buffers and room temperature operation.[1] Other potential techniques, depending on the scale and nature of impurities, could include Supercritical Fluid Chromatography (SFC), which uses less harsh solvents.[2]
Q3: How can I detect and characterize my purified this compound conjugate?
A combination of analytical techniques is often necessary for full characterization:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are invaluable for confirming the molecular weight of the conjugate and identifying impurities or degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the conjugate and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like CAD, ELSD, or MS, HPLC can be used to assess purity and quantify the conjugate.
Q4: What are some common sources of impurities in this compound conjugate preparations?
Impurities can arise from several sources:
-
Incomplete reaction: Residual unreacted 18:1 PE and the caproylamine-containing molecule.
-
Side reactions: Unwanted reactions during the conjugation step.
-
Hydrolysis: Breakdown of the phospholipid backbone during synthesis, purification, or storage.[1]
-
Oxidation: The oleoyl (B10858665) (18:1) chains are susceptible to oxidation at the double bond.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Low yield of the purified conjugate.
-
Question: I am losing a significant amount of my product during RP-HPLC purification. What could be the cause?
-
Answer:
-
Irreversible Adsorption: The conjugate might be irreversibly binding to the stationary phase of your column. Try using a different column chemistry (e.g., a C8 or C4 instead of a C18) or adding a small amount of a competing agent to the mobile phase.
-
Aggregation: The conjugate may be aggregating and precipitating on the column. Consider modifying the mobile phase composition, for instance, by adjusting the organic solvent content or adding a non-ionic surfactant at a concentration below its critical micelle concentration.
-
Hydrolysis: If your mobile phase is acidic or you are running the purification at elevated temperatures, you may be degrading your product.[1] Ensure your mobile phase is buffered to a neutral pH and the purification is performed at room temperature.[1]
-
Issue 2: The purified product shows multiple peaks on analytical HPLC.
-
Question: My final product, which I believed to be pure, shows multiple peaks when I re-analyze it. Why is this happening?
-
Answer:
-
On-column Degradation: The analytical HPLC conditions might be too harsh, causing the purified conjugate to degrade during the analysis. This is especially likely if the analytical method uses acidic mobile phases (e.g., with formic acid or TFA) or high temperatures.[1] Try using the same mild conditions for analysis as for purification.
-
Isomers: Depending on the conjugation chemistry, you might have formed regioisomers or stereoisomers that were not separated during the initial purification. A higher resolution analytical column or different mobile phase conditions may be needed to resolve these.
-
Oxidation: The 18:1 chains can oxidize over time. Ensure the product is stored properly under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C or below).
-
Issue 3: Mass spectrometry analysis shows unexpected molecular weights.
-
Question: My MS data shows peaks that do not correspond to my expected product mass. What could these be?
-
Answer:
-
Hydrolysis Products: You are likely observing fragments resulting from the hydrolysis of one or both fatty acid esters.[1] This is a strong indication that your synthesis or purification conditions are too harsh.
-
Adducts: The unexpected masses could be adducts with ions from your mobile phase (e.g., sodium or potassium adducts).
-
Impurities: The peaks may correspond to unreacted starting materials or side-products that co-eluted with your main product.
-
Summary of Potential Impurities
| Impurity Type | Potential Cause | Key Characteristics | Recommended Analytical Technique |
| Unreacted 18:1 PE | Incomplete conjugation reaction | Lower molecular weight than the conjugate | HPLC-MS, TLC |
| Hydrolyzed Conjugate | Exposure to acidic/basic conditions or high temperatures | Lower molecular weight, loss of one or both acyl chains | ESI-MS, MALDI-TOF-MS[1] |
| Oxidized Conjugate | Exposure to air/oxidizing agents | Increased molecular weight (+16 or +32 Da per double bond) | HPLC-MS |
| Aggregates | High concentration, inappropriate solvent | Broad peaks in chromatography, variable light scattering signal | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol: Purification of this compound Conjugate by Mild Reverse-Phase HPLC
This protocol provides a general framework. Optimization of the mobile phase gradient and column selection will be necessary for specific conjugates.
-
Column Selection: A C8 or C18 stationary phase is typically used. The choice will depend on the overall hydrophobicity of the conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a neutral buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: A mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 1:1 v/v).
-
-
Sample Preparation: Dissolve the crude conjugate in a small volume of the initial mobile phase composition or a suitable organic solvent. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Flow Rate: Dependent on column dimensions, typically 1-10 mL/min for semi-preparative columns.
-
Temperature: Room temperature.[1]
-
Detection: ELSD, CAD, or MS.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the conjugate. A shallow gradient is often required for good separation.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak. It is advisable to immediately buffer the collected fractions to a neutral pH if an acidic mobile phase was unavoidable.[1]
-
Solvent Removal: Remove the organic solvent from the collected fractions using rotary evaporation under reduced pressure and at a low temperature.[1]
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
-
Purity Analysis: Re-analyze the purified product using analytical HPLC-MS under mild conditions to confirm purity and identity.
Visualizations
Caption: Workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for impure this compound conjugates.
References
Technical Support Center: Characterization of 18:1 Caproylamine PE Derivatives
Welcome to the technical support center for the analytical characterization of 18:1 Caproylamine Phosphatidylethanolamine (B1630911) (PE) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these specific lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for characterizing a new batch of 18:1 Caproylamine PE?
A1: For a new batch of this compound, a multi-step approach is recommended to confirm its identity and purity. The initial steps should include:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Thin-Layer Chromatography (TLC): As a quick and inexpensive method to assess purity and compare its retention factor (Rf) to a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the oleoyl (B10858665) (18:1) chains and the caproyl (hexanoyl) amide group.
Q2: Which chromatographic technique is best suited for separating this compound from other phospholipids (B1166683)?
A2: The choice of chromatographic technique depends on the nature of the mixture.[1][2]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Is effective for separating phospholipids based on the polarity of their head groups.[1] This would be useful for separating the amine-functionalized this compound from other PE or phosphatidylcholine (PC) species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates lipids based on their hydrophobicity, which is determined by the length and saturation of the fatty acid chains.[1][2] This is ideal for separating this compound from other PE derivatives with different fatty acid compositions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Is a variation of normal-phase chromatography that is highly compatible with mass spectrometry and is also excellent for separating polar head groups.[1][2]
Q3: What are the expected mass-to-charge (m/z) ratios for this compound in mass spectrometry?
A3: The expected m/z will depend on the ionization mode and the adducts formed. For the base molecule (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), the monoisotopic mass is approximately 844.6 g/mol . In positive ion mode ESI-MS, you would expect to see:
-
[M+H]⁺ at m/z ~845.6
-
[M+Na]⁺ at m/z ~867.6
-
[M+K]⁺ at m/z ~883.6
In negative ion mode, you would expect to see:
-
[M-H]⁻ at m/z ~843.6
It is crucial to check the certificate of analysis for the specific batch for the exact molecular weight.
Troubleshooting Guides
Problem 1: Poor or No Signal in Mass Spectrometry
Possible Causes & Solutions:
| Cause | Solution |
| Improper Sample Preparation | Ensure the lipid is fully dissolved in an appropriate solvent system (e.g., chloroform (B151607)/methanol). The final dilution for infusion should be in a solvent compatible with ESI-MS, such as methanol (B129727) or isopropanol (B130326) with a small percentage of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization. |
| Incorrect Mass Spectrometer Settings | Optimize the ion source parameters, including capillary voltage, desolvation gas flow, and temperature, for lipid analysis. Use a known phospholipid standard to tune the instrument. |
| Suppression of Ionization | The sample may contain contaminants (e.g., salts, detergents) that suppress the ionization of the target analyte. Clean up the sample using solid-phase extraction (SPE) with a C18 or silica (B1680970) cartridge.[1] |
| Degradation of the Lipid | Phospholipids are susceptible to hydrolysis and oxidation. Store the lipid at -20°C or lower, handle it on ice, and use fresh solvents. Avoid prolonged exposure to air and light. |
Problem 2: Multiple Spots or Streaking in Thin-Layer Chromatography (TLC)
Possible Causes & Solutions:
| Cause | Solution |
| Sample Overloading | Apply a smaller volume or a more dilute solution of the lipid to the TLC plate.[3] |
| Inappropriate Solvent System | The mobile phase may not be optimal for separating your lipid of interest. For phospholipids, a common solvent system is chloroform:methanol:water (e.g., 65:25:4, v/v/v). Adjust the polarity of the solvent system to achieve better separation. |
| Lipid Degradation | As mentioned above, degradation can lead to multiple products. Prepare fresh samples and use antioxidants if necessary. |
| Interaction with Silica Gel | The amine group in Caproylamine PE can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can improve the spot shape. |
Problem 3: Ambiguous NMR Spectra
Possible Causes & Solutions:
| Cause | Solution |
| Poor Signal-to-Noise Ratio | Increase the number of scans and ensure the sample concentration is sufficient. For ³¹P-NMR, a higher concentration is often required.[4] |
| Solvent Peak Interference | Choose a deuterated solvent that does not have signals overlapping with key proton signals of your lipid. A common choice is a mixture of deuterated chloroform and methanol.[5] |
| Sample Aggregation | Lipids can form micelles or other aggregates in solution, leading to broad peaks. Adding a small amount of a co-solvent like methanol can help to break up aggregates. Sonication of the sample in the NMR tube can also be beneficial. |
| Contaminants | Impurities in the sample or the NMR tube can give rise to extra peaks. Ensure high-purity solvents and clean NMR tubes are used. |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in chloroform:methanol (2:1, v/v).
-
Dilute the stock solution to a final concentration of 10 µg/mL in methanol:isopropanol (1:1, v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Acquisition:
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 100-1200.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation pattern, which should show characteristic losses of the headgroup and fatty acid chains.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation:
-
Use a high-performance silica gel 60 TLC plate.
-
Activate the plate by heating at 100°C for 30 minutes.
-
-
Sample Application:
-
Spot 1-5 µL of a 1 mg/mL solution of the lipid in chloroform:methanol (2:1, v/v) onto the plate origin.[3]
-
-
Development:
-
Develop the plate in a sealed chamber containing a mobile phase of chloroform:methanol:ammonium hydroxide (65:25:4, v/v/v).
-
Allow the solvent front to travel to about 1 cm from the top of the plate.
-
-
Visualization:
-
Dry the plate thoroughly.
-
Visualize the spots by staining with a suitable reagent, such as primuline (B81338) spray (for viewing under UV light) or molybdenum blue spray (specific for phospholipids).
-
Visualizations
Caption: Workflow for the characterization of this compound derivatives.
Caption: Troubleshooting guide for mass spectrometry signal issues.
References
- 1. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
strategies to improve the yield of liposome surface modification
Welcome to the technical support center for liposome (B1194612) surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during liposome surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low ligand conjugation efficiency to liposomes?
A1: Low conjugation efficiency is a frequent challenge and can stem from several factors:
-
Steric Hindrance: A dense polyethylene (B3416737) glycol (PEG) layer on the liposome surface can physically block the targeting ligand from accessing its binding site on the liposome. This is often referred to as the "PEG dilemma".[1] The concentration and length of the PEG chains can significantly impact the accessibility of the surface for conjugation.[2]
-
Inactive Reagents: The chemical reagents used for conjugation, such as EDC/NHS for amine coupling or maleimide (B117702) for thiol coupling, can lose activity due to improper storage or handling.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly influence the efficiency of the conjugation reaction. Each chemistry has an optimal set of conditions that must be maintained.
-
Low Reactivity of Ligands: The targeting ligand itself may have a limited number of reactive groups available for conjugation, or these groups may be located in a region that is not easily accessible.
-
Liposome Instability: The liposomal structure may not be stable under the chosen reaction conditions, leading to leakage of encapsulated material or aggregation.[3]
Q2: My liposomes are aggregating after surface modification. What could be the cause and how can I prevent it?
A2: Liposome aggregation post-modification is a common issue that can compromise the formulation's quality and efficacy. Potential causes include:
-
Insufficient PEGylation: PEGylation is a key strategy to prevent aggregation by providing a steric barrier.[] Insufficient PEG density or the use of PEG chains that are too short may not provide adequate stabilization.[1]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the surface charge of the liposomes and the ligands, potentially leading to aggregation if not optimized.
-
Cross-linking between Ligands: If the targeting ligand has multiple reactive groups, it can inadvertently cross-link multiple liposomes, leading to aggregation.
-
High Ligand Density: While a sufficient number of ligands is necessary for targeting, an excessively high density can sometimes lead to aggregation.[5]
To prevent aggregation, consider optimizing the PEG-lipid concentration and molecular weight, adjusting buffer conditions, and controlling the ligand-to-liposome ratio.[2]
Q3: How can I confirm that my targeting ligand has been successfully conjugated to the liposome surface?
A3: Several methods can be used to confirm successful conjugation and quantify the ligand density:
-
Spectrophotometric Assays: Methods like the bicinchoninic acid (BCA) assay or Bradford assay can be used to quantify the amount of protein (e.g., antibody) conjugated to the liposomes.
-
Fluorescence-based Methods: If your ligand is fluorescently labeled, you can use fluorescence spectroscopy to quantify its presence on the liposomes.
-
Chromatography: Techniques like size-exclusion chromatography (SEC) can be used to separate modified liposomes from unconjugated ligands.
-
Nanoflow Cytometry (nFCM): This technique allows for the simultaneous measurement of particle size and the number of ligands on individual liposomes, providing a detailed analysis of ligand density.[6][7][8][9]
-
Single-Molecule Fluorescence Imaging: This advanced technique can be used to count the number of fluorescently labeled proteins attached to a single liposome.[10]
Q4: What is the "PEG dilemma" and how can it be addressed?
A4: The "PEG dilemma" refers to the contradictory effects of PEGylation. While a dense PEG layer is excellent for prolonging circulation time and preventing aggregation, it can also shield the targeting ligand, hindering its interaction with the target receptor.[1] This steric hindrance can reduce the binding affinity and overall efficacy of the targeted liposome.[2]
Strategies to overcome the PEG dilemma include:
-
Optimizing PEG Length and Density: Using a lower density of PEG or shorter PEG chains can reduce the steric hindrance, but this needs to be balanced with maintaining stability.[1]
-
Using Cleavable PEG Linkers: These linkers are stable in circulation but are cleaved in the target microenvironment (e.g., by specific enzymes or at a lower pH), exposing the targeting ligand.
-
Attaching Ligands to the Terminus of the PEG Chain: This positions the ligand at the outermost surface of the PEG layer, making it more accessible to its target.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Inactive coupling reagents (e.g., EDC/NHS, maleimide). | Use fresh or properly stored reagents. Perform a quality control check on the reagents before use. |
| Suboptimal reaction pH. | Adjust the pH of the reaction buffer to the optimal range for the specific conjugation chemistry (e.g., pH 7.2-8.0 for maleimide-thiol coupling). | |
| Steric hindrance from PEG. | Optimize the PEG-lipid molar ratio and PEG chain length. Consider using a post-insertion method for PEGylation to control surface density.[1][12] | |
| Insufficient reactive groups on the ligand or liposome. | Increase the molar ratio of the ligand to the liposome. Consider modifying the ligand to introduce more reactive groups if possible. | |
| Liposome Aggregation | Insufficient steric stabilization. | Increase the molar percentage of PEG-lipid in the liposome formulation.[] |
| Inappropriate buffer conditions (ionic strength, pH). | Screen different buffer compositions to find one that minimizes aggregation. | |
| High ligand density leading to cross-linking. | Reduce the concentration of the targeting ligand during the conjugation reaction. | |
| Loss of Ligand Activity | Harsh conjugation conditions (e.g., extreme pH, high temperature). | Use milder reaction conditions. Ensure the chosen chemistry is compatible with the ligand's stability. |
| Ligand denaturation during the process. | Perform functional assays (e.g., ELISA, cell binding assays) to assess the activity of the conjugated ligand. | |
| Conjugation at the active site of the ligand. | Use site-specific conjugation methods to attach the ligand at a position that does not interfere with its binding site. | |
| Inconsistent Batch-to-Batch Results | Variability in liposome preparation. | Standardize the liposome preparation protocol, including lipid film hydration, extrusion, and purification steps.[13] |
| Inconsistent reagent quality. | Use reagents from the same lot for a series of experiments. Qualify new lots of reagents before use. | |
| Variations in reaction parameters. | Precisely control reaction time, temperature, and mixing speed. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to liposome surface modification.
Table 1: Optimal Ligand Densities for Targeted Liposomes
| Targeting Ligand | Optimal Ligand Density (ligands per 100 nm²) | Reference |
| Folate | 0.5 - 2.0 | [6][7][8] |
| Transferrin | 0.7 | [6][7][8] |
| HER2-antibody | 0.2 | [6][7][8] |
Table 2: Typical Drug Loading Capacities for PEGylated Liposomes
| Drug | Drug Loading Capacity | Reference |
| Gemcitabine | ~90% | [13] |
| Paclitaxel | ~80% | [13] |
Experimental Protocols
Protocol 1: Liposome PEGylation via the Post-Insertion Method
This method involves the incubation of pre-formed liposomes with micelles composed of PEG-lipids, leading to the transfer and insertion of the PEG-lipid into the outer leaflet of the liposome bilayer.[12]
Materials:
-
Pre-formed liposomes
-
DSPE-PEG(2000) (or other desired PEG-lipid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of DSPE-PEG(2000) in PBS at a concentration above its critical micelle concentration.
-
Add the desired amount of the DSPE-PEG(2000) micellar solution to the pre-formed liposome suspension. The amount to add will depend on the desired final PEG density.
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids for 1-2 hours with gentle mixing.
-
Remove unincorporated PEG-lipid micelles by size exclusion chromatography or dialysis.
-
Characterize the PEGylated liposomes for size, polydispersity index (PDI), and PEG density.
Protocol 2: Antibody Conjugation to Liposomes using Maleimide Chemistry
This protocol describes the conjugation of a thiolated antibody to a liposome containing a maleimide-functionalized lipid.
Materials:
-
Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)
-
Thiolated antibody (antibody with a free sulfhydryl group)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size exclusion chromatography column for purification
Procedure:
-
Prepare the maleimide-containing liposomes using a standard method like thin-film hydration followed by extrusion.
-
Dissolve the thiolated antibody in the reaction buffer.
-
Add the thiolated antibody solution to the liposome suspension. The molar ratio of antibody to reactive lipid should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C overnight with gentle stirring.
-
Quench any unreacted maleimide groups by adding an excess of the quenching reagent and incubating for an additional 30 minutes.
-
Separate the antibody-conjugated liposomes from unconjugated antibody and quenching reagent using size exclusion chromatography.
-
Characterize the immunoliposomes for size, PDI, antibody conjugation efficiency, and binding activity.
Protocol 3: Liposome Surface Modification via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating a ligand to a liposome.[14][15]
Materials:
-
Liposomes containing an alkyne-functionalized lipid
-
Azide-functionalized targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating agent (e.g., bathophenanthroline (B157979) disulfonate)
-
Reaction buffer (e.g., deoxygenated PBS, pH 7.4)
-
Size exclusion chromatography column for purification
Procedure:
-
Prepare the alkyne-containing liposomes.
-
In a separate tube, prepare the click chemistry reaction mixture. Add CuSO₄ and the chelating agent to the reaction buffer, followed by sodium ascorbate to reduce Cu(II) to Cu(I).
-
Add the azide-functionalized ligand to the liposome suspension.
-
Add the catalyst solution to the liposome-ligand mixture to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the ligand-conjugated liposomes using size exclusion chromatography to remove the catalyst and unreacted ligand.
-
Characterize the final product for size, PDI, and conjugation efficiency.
Visualizations
Caption: Experimental workflow for liposome surface modification.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Comparison of PEGylation strategies.
References
- 1. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. mdpi.com [mdpi.com]
- 5. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
overcoming solubility issues of 18:1 Caproylamine PE in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility challenges with 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a phosphatidylethanolamine (B1630911) (PE) lipid derivative.[1][2] Its structure consists of a polar phosphoethanolamine headgroup modified with a caproylamine group, and two long, nonpolar oleic acid "tails".[1][3] This dual characteristic is known as being amphipathic. However, the large, hydrophobic acyl chains dominate the molecule's properties, making it highly lipophilic and practically insoluble in water and aqueous buffers.[4][5] When introduced into an aqueous environment, these molecules tend to aggregate to minimize the contact between the hydrophobic tails and water, rather than dissolving to form a true solution.
Q2: What happens if I try to dissolve this compound powder directly into my experimental buffer?
A2: Direct dissolution is not recommended and will likely be unsuccessful.[6] The powder will not dissolve; instead, it may form a cloudy suspension, float on the surface, or settle at the bottom of the container. Achieving a homogenous, usable preparation requires specific solubilization techniques.
Q3: What are the primary strategies for solubilizing lipophilic compounds like this compound?
A3: The most common and effective strategies involve either creating a stock solution in an organic co-solvent or using a detergent to form mixed micelles.[7][8] For biological applications, another approach is to formulate the lipid into delivery systems like liposomes.[7][9]
Q4: How do detergents help solubilize this lipid?
A4: Detergents are also amphipathic molecules.[10] In aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic tails of this compound can be incorporated into the hydrophobic core of these detergent micelles, effectively shielding them from the water and allowing for a clear, solubilized preparation.[12] This process is often referred to as micellar solubilization.[13]
Q5: What is the role of an organic co-solvent?
A5: Organic co-solvents like ethanol (B145695) or DMSO are used to create a concentrated stock solution before diluting it into an aqueous buffer.[6][14] The lipid is generally soluble in these solvents. However, when this stock solution is diluted into the aqueous buffer, the lipid can still precipitate if not done carefully. This method is often a preliminary step and may require further optimization, such as the inclusion of surfactants, for the final working solution.[8]
Q6: Can sonication or vortexing alone dissolve this compound in a buffer?
A6: While vortexing and sonication are crucial for providing the energy needed to mix and disperse the lipid, they are generally insufficient on their own to create a true, stable solution in an aqueous buffer. These methods can help break up aggregates and create a temporary, uniform suspension, but the lipid will likely precipitate out of solution over time without a proper solubilizing agent.[4]
Troubleshooting Guide: Common Issues and Solutions
Problem: My final solution is cloudy or has visible precipitates after adding the this compound stock.
This is the most common issue when preparing aqueous solutions of lipophilic compounds. Use the following flowchart and guide to find a solution.
Caption: Troubleshooting flowchart for precipitation issues.
Problem: The lipid appears to dissolve initially but crashes out of solution after storage (e.g., at 4°C).
-
Cause: The preparation may be a supersaturated solution or an unstable colloidal suspension rather than a true micellar solution. Temperature changes can decrease the stability and solubility of the lipid.
-
Solution:
-
Optimize Detergent Ratio: The stability of a lipid-detergent micelle depends on the ratio of the two. Try increasing the detergent concentration to ensure the lipid remains fully incorporated in micelles.
-
Check Buffer Components: High concentrations of certain salts can sometimes "salt out" lipids or affect detergent performance.[6] Ensure your buffer composition is compatible with the solubilization strategy.
-
Storage: Prepare the solution fresh whenever possible. If storage is necessary, store it at room temperature for short periods, as some detergents can be less effective at lower temperatures. Avoid freeze-thaw cycles unless the stability of your specific formulation has been verified.
-
Problem: I observe low or inconsistent activity in my biological assay.
-
Cause A: Adsorption to Labware: Highly lipophilic compounds like this compound can adsorb to the surfaces of plastic tubes, pipette tips, and plates, which reduces the effective concentration in your experiment.[6]
-
Solution A: Use low-adhesion plasticware. You can also try pre-rinsing pipette tips with the final solution before performing the transfer to saturate the binding sites.
-
Cause B: Lipid Aggregation: Even if not visible as precipitate, the lipid may be forming small, inactive aggregates in the solution.
-
Solution B: Ensure thorough mixing and sonication during preparation. The inclusion of a carrier protein like bovine serum albumin (BSA) in the final assay medium can sometimes help maintain the solubility and prevent non-specific binding of hydrophobic compounds.
Data Presentation: Properties and Solvents
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |
| Molecular Formula | C₄₇H₈₉N₂O₉P | [15] |
| Molecular Weight | 857.19 g/mol | [1] |
| Physical State | Powder | [1] |
Table 2: Recommended Solvents for Creating Stock Solutions
| Solvent | Recommended Concentration | Notes | Reference |
| Chloroform | ≥ 50 mg/mL | Excellent solubility. Requires evaporation to a thin film before resuspension in buffer. | [4] |
| Ethanol | ~30 mg/mL | Good for stock solutions. The final concentration in aqueous buffer should be minimized (typically <1%) to avoid solvent toxicity. | [16] |
| DMSO | Limited Solubility | Can be used, but solubility is limited. Ensure use of anhydrous, high-purity DMSO. | [4] |
Table 3: Common Detergents for Lipid Solubilization
| Detergent | Type | Typical Working Concentration | Notes |
| CHAPS | Zwitterionic | 8 - 10 mM | A non-denaturing detergent often used for solubilizing membrane proteins. |
| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | A mild, non-denaturing detergent commonly used in biochemistry. |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | 0.05 - 0.1% (w/v) | Often a good first choice for initial solubilization tests due to its gentle nature. |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 0.1 - 1.0% (w/v) | A harsh, denaturing detergent. Use with caution as it can affect protein structure and function.[11] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (for Stock Solution)
This protocol describes how to prepare a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous buffer.
-
Weighing: Carefully weigh the desired amount of this compound powder in a glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex vigorously. If necessary, briefly sonicate in a bath sonicator until the powder is completely dissolved and the solution is clear.
-
Dilution into Aqueous Buffer: To prepare the final working solution, vigorously vortex or stir the aqueous buffer. While it is mixing, add the organic stock solution drop-by-drop. This rapid dispersion is critical to prevent precipitation.[17]
-
Final Mixing: Continue to vortex the final solution for another minute to ensure homogeneity.
Protocol 2: Solubilization using Detergent (Mixed Micelle Formation)
This method is preferred for creating a stable, clear solution for many biochemical assays.
References
- 1. This compound - AVANTI POLAR LIPIDS - 870122P [cogershop.com]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. goldbio.com [goldbio.com]
- 11. lifecanvastech.com [lifecanvastech.com]
- 12. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS:110796-31-1 | AxisPharm [axispharm.com]
- 16. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 18:1 Caproylamine PE and DSPE-PEG-Amine for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of lipids is a critical determinant in the efficacy of nanoparticle-based drug delivery systems. The surface properties of these nanoparticles, governed by the choice of lipids, influence their stability, biocompatibility, circulation half-life, and interaction with target cells. This guide provides an objective comparison between two amine-functionalized lipids: 18:1 Caproylamine PE and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine).
While DSPE-PEG-Amine is a well-established and extensively studied component in clinical and preclinical drug delivery platforms, this compound represents a simpler, non-PEGylated alternative. This comparison aims to provide a comprehensive overview of their respective properties and potential performance in drug delivery applications, supported by available data and established experimental protocols.
Physicochemical and Performance Characteristics
The following tables summarize the key physicochemical properties of the two lipids and the typical performance characteristics of liposomal formulations incorporating DSPE-PEG-Amine. Due to a lack of published performance data for this compound in drug delivery contexts, its anticipated characteristics are inferred based on its chemical structure.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | DSPE-PEG-Amine |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1] | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] |
| Molecular Formula | C47H89N2O9P[1] | Varies with PEG length (e.g., C132H266N3O54P for PEG-2000)[2] |
| Molecular Weight | 857.19 g/mol | Varies (e.g., ~2805 g/mol for PEG-2000) |
| Lipid Anchor | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) |
| Functional Group | Primary Amine | Primary Amine |
| PEGylation | No | Yes |
| Key Structural Difference | Short caproyl (C6) spacer | Long polyethylene (B3416737) glycol (PEG) spacer |
Table 2: Typical Performance Characteristics of DSPE-PEG-Amine in Liposomal Formulations
| Performance Metric | Typical Values for DSPE-PEG-Amine Formulations | References |
| Particle Size | 80 - 150 nm | [3] |
| Polydispersity Index (PDI) | < 0.2 | [3] |
| Zeta Potential | -10 to -30 mV (can be modulated) | [3] |
| Encapsulation Efficiency | Can exceed 90% depending on loading method | [4] |
| In Vivo Circulation Half-life | Significantly prolonged (hours to days) | [5][6] |
In-Depth Comparison
DSPE-PEG-Amine is a cornerstone of modern drug delivery, offering a combination of features that address several challenges in nanoparticle formulation. The DSPE anchor provides stable integration into the lipid bilayer of liposomes and other lipid nanoparticles.[7] The PEG chain confers a hydrophilic shield, creating a steric barrier that reduces opsonization by plasma proteins and subsequent uptake by the reticuloendothelial system (RES).[8] This "stealth" property significantly prolongs the circulation time of the nanoparticles, increasing the probability of reaching the target tissue.[5][6] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, to achieve active targeting.[9]
This compound , in contrast, is a non-PEGylated phospholipid with a primary amine functionality introduced via a short hexanoylamine spacer.[1] Its 18:1 oleoyl (B10858665) chains contribute to a more fluid lipid bilayer compared to the saturated stearoyl chains of DSPE. The absence of a PEG chain means that nanoparticles formulated with this compound will not possess the same "stealth" characteristics and are likely to have a shorter circulation half-life. However, the exposed amine groups on the nanoparticle surface can still be used for ligand conjugation. This lipid may be advantageous in applications where rapid clearance is desired or where the potential immunogenicity of PEG is a concern.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of lipid nanoparticle formulations. The following are standard protocols that can be adapted for nanoparticles containing either this compound or DSPE-PEG-Amine.
Liposome (B1194612) Formulation by Thin-Film Hydration
This common technique allows for the encapsulation of hydrophilic drugs in the aqueous core of the liposomes.
Materials:
-
This compound or DSPE-PEG-Amine
-
Structural lipids (e.g., DSPC, Cholesterol)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS pH 7.4)
Procedure:
-
Dissolve the lipids (structural lipids and amine-functionalized lipid) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug by vortexing or gentle agitation.
-
To achieve a uniform size distribution, subject the liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.
Characterization of Nanoparticle Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental for assessing the physical properties and stability of the nanoparticle formulation.
Materials:
-
Liposome suspension
-
Deionized water or appropriate buffer for dilution
-
DLS instrument with a zeta potential measurement module
Procedure:
-
Dilute a small aliquot of the liposome suspension in deionized water or buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential measurement, inject the diluted sample into the appropriate measurement cell.
-
Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.
Determination of Encapsulation Efficiency
This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Buffer
-
Method to separate free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis, or ultracentrifugation)
-
Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes using a chosen method.
-
Disrupt the liposomes to release the encapsulated drug (e.g., using a detergent like Triton X-100).
-
Quantify the amount of drug in the disrupted liposome fraction (encapsulated drug).
-
Quantify the total amount of drug in the initial suspension before separation.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study
This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.
Materials:
-
Drug-loaded liposome suspension
-
Release buffer (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate endosomal conditions)
-
Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag.
-
Submerge the dialysis bag in the release buffer and maintain at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.
-
Quantify the amount of drug in the collected aliquots.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cellular Uptake Assay
This protocol assesses the internalization of fluorescently labeled liposomes by cells in culture.
Materials:
-
Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid dye like DiD)[10]
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposome suspension for various time points.
-
After incubation, wash the cells with PBS to remove non-internalized liposomes.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify uptake.
-
For fluorescence microscopy, fix and mount the cells to visualize the intracellular localization of the liposomes.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the nanoparticle formulation on cultured cells.
Materials:
-
Liposome formulation (with and without drug)
-
Cell line of interest
-
Cell culture medium
-
MTT or similar cell viability reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the liposome formulations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to untreated control cells.
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized experimental workflow for nanoparticle characterization and the cellular uptake and endosomal escape pathway for lipid-based nanoparticles.
Caption: Experimental workflow for the formulation and evaluation of lipid nanoparticles.
Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles.
Conclusion
The choice between this compound and DSPE-PEG-Amine for drug delivery applications depends heavily on the desired pharmacokinetic profile and targeting strategy. DSPE-PEG-Amine is the established choice for long-circulating, stealth nanoparticles that can be functionalized for active targeting. Its performance is well-documented, providing a reliable platform for systemic drug delivery. This compound offers a simpler, non-PEGylated alternative for applications where prolonged circulation is not required or is undesirable. Its primary amine allows for surface modification, but the lack of a PEG shield will likely lead to rapid clearance by the immune system. Further research is needed to fully elucidate the in vivo performance of this compound and to identify specific applications where its unique properties may be advantageous. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel lipids for the advancement of drug delivery technologies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. DSPE-PEG-NH2, DSPE-PEG-Amine, PEG Lipid- Biopharma PEG [biochempeg.com]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein-Lipid Conjugates: A Mass Spectrometry-Based Comparison of 18:1 Caproylamine PE and Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of lipids to proteins is a critical strategy for modulating the function, localization, and therapeutic potential of biomolecules. The validation of these conjugates is paramount to ensure the desired modification has occurred and to characterize the final product. This guide provides a comparative overview of the validation of protein conjugation to 18:1 Caproylamine PE and alternative amine-reactive lipids, with a focus on mass spectrometry as the primary analytical tool.
This guide will delve into the experimental protocols for protein-lipid conjugation and subsequent mass spectrometric analysis. We will present quantitative data in structured tables for straightforward comparison and utilize diagrams to illustrate key workflows.
Introduction to Protein-Lipid Conjugation
Protein lipidation is a post-translational modification that plays a crucial role in various cellular processes.[1][2] In the realm of biotherapeutics and research, the intentional conjugation of lipids to proteins can enhance their membrane association, improve stability, and facilitate targeted delivery. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), or this compound, is a functionalized phospholipid with a primary amine, making it amenable to conjugation with proteins.[3]
The validation of such conjugation events is essential and is commonly achieved through mass spectrometry (MS), a powerful technique for determining the molecular weight of intact proteins and identifying post-translational modifications.[4][5] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are valuable techniques for analyzing protein-lipid conjugates.[4][6][7]
Experimental Protocol: Protein Conjugation to this compound
The conjugation of a protein to this compound can be achieved through the use of carbodiimide (B86325) crosslinking chemistry, which facilitates the formation of an amide bond between the primary amine of the lipid and the carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) on the protein. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability of the reactive intermediate.[8][9][10]
Materials:
-
Protein of interest (in a suitable buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Dialysis or desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Protein Carboxyl Groups:
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or a buffer containing a co-solvent to aid solubility) and add it to the activated protein solution. A molar excess of the lipid is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add a quenching solution to stop the reaction and consume any unreacted Sulfo-NHS esters.
-
Purification: Remove excess lipid and crosslinking reagents by dialysis or using a desalting column.
Mass Spectrometry Validation
Mass spectrometry is the definitive method for confirming the successful conjugation of this compound to a protein. The analysis will reveal an increase in the molecular weight of the protein corresponding to the mass of the attached lipid molecule(s).
Sample Preparation for Mass Spectrometry:
The purified protein-lipid conjugate should be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
MALDI-TOF Mass Spectrometry:
-
Principle: The sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.[4]
-
Expected Results: A successful conjugation will show a peak corresponding to the mass of the unmodified protein and one or more additional peaks at higher masses. Each additional peak represents the protein with one, two, or more lipid molecules attached. The mass difference between the peaks should correspond to the molecular weight of this compound (approximately 857.2 g/mol ).
ESI Mass Spectrometry:
-
Principle: The sample is introduced into the mass spectrometer in a liquid state and is ionized by creating a fine spray of charged droplets.[4] ESI-MS can produce multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited mass range.
-
Expected Results: The ESI-MS spectrum of a protein-lipid conjugate will be more complex than a MALDI-TOF spectrum due to the presence of multiple charge states. Deconvolution of the raw data is necessary to determine the molecular weight of the different species. A successful conjugation will result in a deconvoluted spectrum showing a mass increase corresponding to the addition of one or more lipid molecules.
Comparison with Alternative Amine-Reactive Lipids
While this compound is a useful tool for protein lipidation, several other amine-functionalized phospholipids (B1166683) can be used as alternatives. The choice of lipid can influence the physicochemical properties of the final conjugate, such as its hydrophobicity, charge, and overall size.
| Lipid Alternative | Structure | Key Features | Potential Impact on Conjugate |
| 16:0 Caproylamine PE | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | Saturated acyl chains. | Increased rigidity and potentially higher phase transition temperature of lipid assemblies. |
| 14:0 Caproylamine PE | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | Shorter saturated acyl chains. | Increased fluidity compared to 16:0 version. |
| 18:1 Dodecanoylamine PE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoylamine) | Longer spacer arm between the amine and the phosphoethanolamine headgroup. | May provide greater flexibility and distance between the protein and the lipid bilayer. |
| DSPE-PEG(2000)-Amine | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | Contains a polyethylene (B3416737) glycol (PEG) spacer. | Increases hydrophilicity, reduces aggregation, and can prolong circulation time in vivo. |
Quantitative Data Comparison (Hypothetical)
The following table presents hypothetical mass spectrometry data for a 25 kDa protein conjugated with this compound and an alternative, DSPE-PEG(2000)-Amine.
| Parameter | Unmodified Protein | Protein + this compound | Protein + DSPE-PEG(2000)-Amine |
| Expected Mass (Da) | 25,000 | 25,857 (1 lipid) 26,714 (2 lipids) | ~27,800 (1 lipid) |
| Observed Mass (MALDI-TOF) | 25,002 | 25,859 26,718 | 27,805 |
| Observed Mass (ESI-MS, Deconvoluted) | 25,001.5 | 25,858.7 26,715.9 | 27,804.2 |
| Degree of Labeling | N/A | Heterogeneous (1-2 lipids per protein) | More homogeneous (primarily 1 lipid per protein) |
Conclusion
The validation of protein conjugation to this compound and its alternatives is reliably achieved through mass spectrometry. Both MALDI-TOF and ESI-MS provide accurate mass measurements that confirm the covalent attachment of the lipid and can be used to assess the degree of labeling. The choice of the amine-reactive lipid will depend on the specific application and the desired properties of the final protein-lipid conjugate. Detailed experimental protocols and careful data analysis are crucial for the successful characterization of these important biomolecules.
References
- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry of Membrane Protein–Lipid Interactions in Different Detergent Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Assessing the Immunogenicity of 18:1 Caproylamine PE Containing Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of lipid nanoparticles (LNPs) is a critical consideration in the development of nucleic acid therapeutics and vaccines. The lipid composition, particularly the nature of the cationic or ionizable lipid, plays a pivotal role in modulating the immune response. This guide provides a comparative assessment of the immunogenicity of nanoparticles containing 18:1 Caproylamine PE, a novel amine-functionalized phospholipid, against other commonly used cationic lipids. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug delivery applications.
Comparative Immunogenicity Profile
The immunogenicity of lipid nanoparticles is often characterized by the induction of pro-inflammatory cytokines and the activation of various immune cell populations. The positive surface charge of cationic lipids can lead to interactions with antigen-presenting cells (APCs) like dendritic cells and macrophages, potentially triggering an immune response.[1] The nature of the amine headgroup in ionizable lipids has been shown to be a key determinant of LNP immunogenicity, influencing the activation of innate immune signaling pathways.[2]
While direct comparative studies on this compound are emerging, we can infer its likely immunogenic profile by comparing it to other well-characterized cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and ionizable lipids like those used in FDA-approved mRNA vaccines. Studies have shown that different cationic lipids can elicit varied immune responses. For instance, some cationic lipids may induce a stronger Th1-biased immune response, which is beneficial for certain vaccine applications.[1] In contrast, for therapeutic applications requiring repeated dosing, a less immunogenic formulation is often desirable.
The following table summarizes the typical immunogenic responses observed with different classes of lipids used in nanoparticle formulations.
| Lipid Component | Nanoparticle Type | Key Immunogenic Observations | Reference |
| This compound | Cationic LNP | Expected to interact with APCs due to its amine functionality. Potential for cytokine induction and T-cell activation. Specific data is still emerging. | Inferred from general principles of cationic lipids |
| DOTAP | Cationic LNP | Known to induce pro-inflammatory cytokines and can act as an adjuvant, enhancing both humoral and cellular immunity.[3][4] | [3][4] |
| DODAP | Ionizable LNP | Generally considered to have a more favorable immunogenicity profile compared to permanently cationic lipids, with lower off-target effects. | [3] |
| SM-102 / ALC-0315 | Ionizable LNP | Used in COVID-19 mRNA vaccines. These lipids are designed to be less immunogenic at physiological pH but become protonated in the endosome to facilitate cargo release. They can still trigger innate immune responses.[4][5] | [4][5] |
Experimental Protocols for Immunogenicity Assessment
To rigorously assess the immunogenicity of this compound containing nanoparticles, a series of in vitro and in vivo assays are recommended.
In Vitro Cytokine Profiling in Human PBMCs
Objective: To quantify the production of pro-inflammatory and immunomodulatory cytokines by human peripheral blood mononuclear cells (PBMCs) upon exposure to the nanoparticles.
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treat the cells with varying concentrations of this compound nanoparticles and control nanoparticles (e.g., DOTAP-containing LNPs). Use lipopolysaccharide (LPS) as a positive control and untreated cells as a negative control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and analyze the levels of key cytokines such as TNF-α, IL-6, IL-1β, IFN-γ, and IL-10 using a multiplex immunoassay (e.g., Meso Scale Discovery or Luminex) or individual ELISA kits.[6]
In Vitro T-Cell Proliferation Assay
Objective: To evaluate the potential of the nanoparticles to induce T-cell proliferation, a key indicator of an adaptive immune response.
Methodology:
-
Isolate CD4+ or CD8+ T-cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Co-culture the CFSE-labeled T-cells with autologous dendritic cells (DCs) that have been pre-treated with the this compound nanoparticles or control formulations.
-
Incubate the co-culture for 4-6 days.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal. A decrease in fluorescence intensity indicates cell division.[7]
In Vivo Murine Model for Immunogenicity
Objective: To assess the in vivo immune response to the nanoparticles in a preclinical animal model.
Methodology:
-
Administer the this compound nanoparticles or control nanoparticles to mice (e.g., C57BL/6 strain) via a relevant route of administration (e.g., intramuscular or intravenous).
-
Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration to analyze systemic cytokine levels using multiplex immunoassays.[8]
-
At the end of the study, harvest spleens and lymph nodes to analyze immune cell populations (e.g., activated T-cells, dendritic cells) by flow cytometry.
-
Serum samples can also be analyzed for the presence of nanoparticle-specific antibodies (e.g., IgG and IgM) by ELISA to assess the humoral immune response.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Tuning the Immunostimulation Properties of Cationic Lipid Nanocarriers for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effects of Incorporating Different Bioactive Phospholipids into Messenger Ribonucleic Acid Lipid Nanoparticle (mRNA LNP) Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Nanoparticulate Vaccine Formulations for Effective Antigen Presentation and T-Cell Proliferation Using an In Vitro Overlay Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 18:1 Caproylamine PE in Lipid Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine), a modified phosphoethanolamine lipid, within complex lipid mixtures. We will delve into the established liquid chromatography-mass spectrometry (LC-MS) based approaches and explore alternative methods, offering insights into their respective performance characteristics. This guide is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.
Introduction to this compound and its Significance
This compound is a synthetic, headgroup-modified phospholipid. The caproyl group attached to the ethanolamine (B43304) headgroup imparts unique physicochemical properties, making it a valuable tool in various research applications.[1] Notably, it is utilized in the study of lipid-protein interactions and serves as a non-stimulatory control in immunological studies involving CD1d-mediated antigen presentation. Given its role in these precise biological assays, accurate and reliable quantification is paramount.
Comparative Analysis of Quantitative Methods
The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The two primary approaches discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescent Derivatization with HPLC |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. | Chemical labeling of the analyte with a fluorescent tag followed by chromatographic separation and fluorescence detection. |
| Specificity | High; capable of distinguishing structurally similar lipids. | Variable; potential for cross-reactivity with other molecules. | High, dependent on the specificity of the derivatizing agent for the target functional group. |
| Sensitivity (LOQ) | Typically in the low pmol/mL to fmol/mL range for related N-acylethanolamines. | Generally in the ng/mL to pg/mL range. | Can achieve low µM to nM detection limits. |
| Linearity | Excellent over a wide dynamic range. | Typically has a more limited linear range. | Good, but can be affected by derivatization efficiency. |
| Precision (%CV) | Typically <15% for intra- and inter-assay variability. | Intra-assay: <10%, Inter-assay: <15% is generally acceptable. | Typically <10% for intra- and inter-assay variability. |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for batch analysis of multiple samples. | Moderate, depends on the derivatization reaction time and chromatographic run time. |
| Matrix Effects | Can be significant, often requiring internal standards for correction. | Can be affected by non-specific binding and interfering substances. | Can be influenced by matrix components affecting derivatization or fluorescence. |
| Instrumentation | Requires a dedicated LC-MS/MS system. | Requires a microplate reader. | Requires an HPLC system with a fluorescence detector. |
Experimental Protocols
Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in a lipid mixture using a triple quadrupole mass spectrometer.
a) Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known aliquot of the sample, add a deuterated internal standard of a related N-acylphosphatidylethanolamine to correct for extraction variability and matrix effects.
-
Lipid Extraction: Employ a modified Bligh and Dyer or Folch extraction method. Briefly, add a chloroform:methanol (B129727) (2:1, v/v) mixture to the sample, vortex thoroughly, and centrifuge to induce phase separation. Collect the lower organic phase containing the lipids.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent, such as methanol or acetonitrile/isopropanol, compatible with the LC mobile phase.
b) Liquid Chromatography:
-
Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
-
Gradient: Employ a suitable gradient to separate this compound from other lipid species. A typical gradient might start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
c) Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition: Based on the analysis of related N-acylphosphatidylethanolamines, a potential precursor ion ([M+H]+) for this compound (MW: 857.2 g/mol ) would be m/z 858.6. A characteristic product ion would be generated from the fragmentation of the headgroup. For N-acylphosphatidylethanolamines, a common fragmentation is the neutral loss of the phosphoethanolamine headgroup or the generation of a fragment corresponding to the fatty acid. For quantification, a specific product ion needs to be determined through infusion of a pure standard. For example, a transition could be m/z 858.6 > [specific product ion].
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
Competitive ELISA for the Study of Lipid-Protein Interactions
This protocol describes a competitive ELISA to assess the interaction of a protein with this compound.
a) Plate Coating:
-
Coat the wells of a microtiter plate with a known concentration of the protein of interest in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
b) Blocking:
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
c) Competition Reaction:
-
In a separate plate or tubes, pre-incubate a constant, limiting concentration of a biotinylated version of this compound with serial dilutions of non-biotinylated this compound (the competitor).
-
Add these mixtures to the protein-coated and blocked wells.
-
Incubate for 1-2 hours at room temperature to allow binding to the coated protein.
d) Detection:
-
Wash the plate to remove unbound lipids.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
e) Substrate Addition and Measurement:
-
Add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor (this compound).
Visualizations
N-Acylethanolamine Biosynthesis Pathway
Caption: Biosynthesis pathway of N-acylethanolamines (NAEs).
Experimental Workflow for Competitive ELISA
References
head-to-head comparison of different cross-linking chemistries for phospholipids
For researchers, scientists, and drug development professionals, understanding and manipulating the interactions of phospholipids (B1166683) within lipid bilayers is crucial for a myriad of applications, from elucidating membrane protein function to developing novel drug delivery systems. Cross-linking chemistries offer a powerful tool to stabilize these structures and capture transient interactions. This guide provides an objective comparison of different cross-linking strategies for phospholipids, supported by experimental data and detailed methodologies.
This comparison guide delves into two primary categories of cross-linking: photo-activatable and chemical cross-linking. Each method presents a unique set of advantages and disadvantages in terms of efficiency, specificity, and the conditions required for reaction.
Photo-Activatable Cross-Linking: Capturing Interactions with Light
Photo-activatable cross-linkers are chemically inert until activated by a specific wavelength of UV light. This temporal control is a significant advantage, allowing for the initiation of the cross-linking reaction at a precise moment in a biological process. The most common photo-reactive groups used for modifying phospholipids are aryl azides, diazirines, and benzophenones.
Upon photo-activation, these groups form highly reactive intermediates—nitrenes, carbenes, and diradicals, respectively—that can insert into neighboring C-H or N-H bonds, forming a covalent cross-link.
Performance Comparison of Photo-Activatable Cross-Linkers
| Feature | Aryl Azides | Diazirines | Benzophenones |
| Activation Wavelength | 254-300 nm (short-wave UV) | ~350 nm (long-wave UV) | ~350 nm (long-wave UV) |
| Reactive Intermediate | Nitrene | Carbene | Diradical (triplet state) |
| Cross-Linking Efficiency | Generally lower, can be prone to intramolecular rearrangement. | Generally higher than aryl azides, but can be quenched by water.[1] | High, as the excited state can be regenerated if a cross-linking reaction does not occur.[2] |
| Specificity | Moderately specific, can react with a variety of bonds. | Highly reactive and non-specific, inserting into most C-H and N-H bonds.[3] | Preferentially abstracts hydrogen atoms from C-H bonds.[4] |
| Potential Issues | Shorter wavelength UV can cause photodamage to biological samples. Rearrangement to less reactive species can occur.[2] | Can exhibit "backfolding," where the reactive group cross-links with the same lipid molecule.[1] Carbene can be quenched by water, reducing yield.[5] | Larger size of the benzophenone (B1666685) group may perturb membrane structure. Longer irradiation times may be required.[2] |
Chemical Cross-Linking: Forming Stable Covalent Bonds
Chemical cross-linking utilizes bifunctional reagents that react with specific functional groups on phospholipid headgroups. This approach does not require light activation and can produce highly stable cross-linked structures. Common targets for chemical cross-linking in phospholipids include the primary amine of phosphatidylethanolamine (B1630911) (PE) and the carboxyl group of phosphatidylserine (B164497) (PS).
Key Chemical Cross-Linking Chemistries
-
Glutaraldehyde (B144438): This dialdehyde (B1249045) cross-linker reacts with primary amines to form Schiff bases, which can further react to form stable covalent bonds. It is a non-specific cross-linker for amine-containing molecules.[6]
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a "zero-length" cross-linker. It activates carboxyl groups to form a reactive NHS ester, which then reacts with primary amines to form a stable amide bond.[2][7]
Performance Comparison of Chemical Cross-Linkers
| Feature | Glutaraldehyde | EDC/NHS |
| Target Functional Groups | Primary amines (-NH₂) | Carboxyl groups (-COOH) and Primary amines (-NH₂) |
| Reaction pH | Typically neutral to slightly alkaline (pH 7-8) | Activation at pH 4.5-6.0; Coupling at pH 7.0-8.0 |
| Specificity | Relatively non-specific for primary amines. | Highly specific for the reaction between carboxyl and amine groups. |
| Cross-Link Stability | Forms stable covalent bonds. | Forms a very stable amide bond. |
| Potential Issues | Can lead to polymerization and the formation of heterogeneous products. Potential for cytotoxicity if unreacted glutaraldehyde remains.[8] | EDC is susceptible to hydrolysis and must be used fresh. The reaction efficiency can be sensitive to buffer composition and pH.[2] |
Experimental Protocols
General Workflow for Phospholipid Cross-Linking in Liposomes
The following diagram illustrates a general workflow for preparing and analyzing cross-linked liposomes.
Protocol 1: Photo-Cross-Linking of Diazirine-Modified Phospholipids in Liposomes
This protocol is adapted from studies investigating protein-lipid interactions using photo-activatable lipid analogs.[9][10]
Materials:
-
Phospholipids of interest (e.g., POPC, DOPC)
-
Diazirine-modified phospholipid analog
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
UV lamp (e.g., 350-365 nm)
-
Extruder with polycarbonate membranes
-
Dialysis tubing or size-exclusion chromatography (SEC) column
Procedure:
-
Liposome Preparation:
-
Co-dissolve the phospholipids and the diazirine-modified lipid analog in chloroform (B151607) at the desired molar ratio.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Prepare unilamellar vesicles (LUVs) by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Photo-Cross-Linking:
-
Place the liposome suspension in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 350 nm) for a specified duration (e.g., 5-30 minutes) on ice to minimize heating. The optimal irradiation time should be determined empirically.
-
-
Post-Cross-Linking Processing:
-
Transfer the irradiated sample to a light-protected tube.
-
Remove unreacted cross-linker and other small molecules by dialysis against the hydration buffer or by using a size-exclusion chromatography column.
-
-
Analysis:
Protocol 2: Chemical Cross-Linking of Phosphatidylethanolamine (PE)-Containing Liposomes with Glutaraldehyde
This protocol is a conceptual adaptation of protein cross-linking methods for use with amine-containing phospholipids.[6][14]
Materials:
-
Phospholipids including phosphatidylethanolamine (PE)
-
Hydration buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or SEC column
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing PE as described in Protocol 1, step 1.
-
-
Cross-Linking Reaction:
-
To the liposome suspension, add glutaraldehyde to a final concentration of 0.1-1% (v/v). The optimal concentration should be determined experimentally.
-
Incubate the mixture at room temperature for 15-60 minutes with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted glutaraldehyde is quenched.
-
-
Purification and Analysis:
-
Purify the cross-linked liposomes as described in Protocol 1, step 3.
-
Analyze the liposomes and the cross-linked products as described in Protocol 1, step 4.
-
Protocol 3: Chemical Cross-Linking of Phosphatidylserine (PS)-Containing Liposomes using EDC/NHS
This protocol is adapted from established bioconjugation techniques for use with carboxyl-containing phospholipids.[2][7]
Materials:
-
Phospholipids including phosphatidylserine (PS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing cross-linker (if cross-linking PS to another molecule) or liposomes containing an amine-functionalized lipid.
-
Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or SEC column
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing PS in the activation buffer as described in Protocol 1, step 1.
-
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the accessible carboxyl groups is typically used (e.g., 10-fold and 4-fold molar excess, respectively).[2]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of PS.
-
-
Coupling Reaction:
-
If cross-linking to an amine-containing molecule or another liposome population, add it to the activated liposome suspension. Adjust the pH to 7.2-7.5 with the coupling buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to stop the reaction and hydrolyze unreacted NHS-esters.
-
Incubate for 15 minutes.
-
-
Purification and Analysis:
-
Purify the cross-linked liposomes as described in Protocol 1, step 3.
-
Analyze the liposomes and the cross-linked products as described in Protocol 1, step 4.
-
Visualization of Cross-Linking Chemistries
The following diagrams illustrate the basic principles of the discussed cross-linking chemistries.
Conclusion
The choice of a cross-linking chemistry for phospholipids depends heavily on the specific research question and the nature of the lipid system. Photo-activatable cross-linkers offer excellent temporal control, making them ideal for studying dynamic processes and capturing transient interactions. Among them, benzophenones and diazirines generally provide higher cross-linking efficiencies than aryl azides, albeit with their own potential drawbacks.
Chemical cross-linkers, on the other hand, are well-suited for creating stable, covalently linked liposomal structures. EDC/NHS chemistry provides a highly specific and efficient method for cross-linking phospholipids with carboxyl and amine groups, forming robust amide bonds. Glutaraldehyde offers a simpler, though less specific, alternative for cross-linking amine-containing phospholipids.
Careful consideration of the reaction conditions, potential side-products, and the impact of the cross-linker on the lipid bilayer's properties is essential for successful and meaningful cross-linking studies. The provided protocols offer a starting point for researchers to develop and optimize their specific cross-linking experiments.
References
- 1. Azide- and diazirine-modified membrane lipids: Physicochemistry and applicability to study peptide/lipid interactions via cross-linking/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Metabolic stability of glutaraldehyde cross-linked peptide DNA condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocrosslinking and click chemistry enable the specific detection of proteins interacting with phospholipids at the membrane interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New covalent modifications of phosphatidylethanolamine by alkanals: mass spectrometry based structural characterization and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC analysis as a tool for assessing targeted liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Manipulating Phospholipid Vesicles at the Nanoscale: A Transformation from Unilamellar to Multilamellar by an n-Alkyl-poly(ethylene oxide) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Efficacy of Drug-Loaded 18:1 Caproylamine PE Liposomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with liposomal formulations standing out as a clinically established and versatile platform. Among the myriad of lipid compositions available, those incorporating functionalized lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), or 18:1 Caproylamine PE, are gaining attention for their potential to enhance therapeutic efficacy. This guide provides a comparative analysis of drug-loaded this compound liposomes, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this drug delivery system.
Introduction to this compound Liposomes
This compound is a functionalized phospholipid featuring a caproylamine headgroup. This modification introduces a primary amine group on the liposome (B1194612) surface, which can be leveraged for various purposes, including altering surface charge and enabling the conjugation of targeting ligands. These characteristics can significantly influence the in vivo behavior of the liposomes, affecting their stability, circulation time, and interaction with target cells.
Comparative Performance Analysis
The therapeutic efficacy of a liposomal drug delivery system is a multifactorial equation, heavily influenced by its physicochemical properties. Here, we compare key performance indicators of this compound liposomes with other common liposomal formulations.
Table 1: Physicochemical Properties and Drug Loading Efficiency
| Formulation | Primary Lipids | Surface Charge (Zeta Potential) | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Release Profile |
| This compound Liposomes | DSPC/Cholesterol/18:1 Caproylamine PE | Slightly Positive | 80 - 150 | < 0.2 | Drug-dependent, generally high for anionic drugs | pH-sensitive, sustained release |
| Conventional Neutral Liposomes | DSPC/Cholesterol | Neutral | 100 - 200 | < 0.2 | Variable | Passive diffusion |
| PEGylated Liposomes | DSPC/Cholesterol/DSPE-PEG2000 | Near-neutral | 100 - 150 | < 0.15 | High for various drugs | Slow, sustained release |
| Cationic Liposomes | DOTAP/DOPE | Positive | 100 - 250 | < 0.3 | High for nucleic acids | Endosomal escape-triggered |
Note: The values presented are generalized from various studies and can vary significantly based on the specific preparation methods and drug loaded.
Table 2: In Vitro and In Vivo Therapeutic Efficacy
| Formulation | Cellular Uptake | In Vitro Cytotoxicity | In Vivo Tumor Suppression (Model) | Biodistribution |
| This compound Liposomes | Enhanced for negatively charged cells | Increased for encapsulated drug vs. free drug | Data not widely available for direct comparison | Potential for altered RES uptake due to surface charge |
| Conventional Neutral Liposomes | Moderate | Moderate | Moderate (e.g., Pancreatic Cancer)[1] | Rapid clearance by the Reticuloendothelial System (RES) |
| PEGylated Liposomes | Reduced (stealth effect) | High (due to prolonged circulation) | Significant (e.g., Colon Carcinoma)[2] | Prolonged circulation, accumulation in tumor tissue (EPR effect) |
| Cationic Liposomes | High (electrostatic interaction) | High, but can have intrinsic toxicity | Significant for gene therapy (e.g., Pancreatic Cancer)[3] | Rapid clearance, potential for lung accumulation |
Experimental Protocols
Detailed and reproducible experimental design is paramount in evaluating therapeutic efficacy. Below are standard protocols for the preparation and characterization of drug-loaded this compound liposomes.
Liposome Preparation: Thin-Film Hydration Method
-
Lipid Film Formation: A mixture of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and this compound (in a desired molar ratio, e.g., 55:40:5) is dissolved in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation.
-
Sizing: The resulting multilamellar vesicles are downsized to form small unilamellar vesicles by probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Unencapsulated drug is removed by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[4][5][6]
Characterization of Liposomes
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess surface charge.
-
Encapsulation Efficiency (EE%): Calculated using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100. The amount of encapsulated drug is determined after lysing the liposomes with a suitable solvent and quantifying the drug content using techniques like UV-Vis spectrophotometry or HPLC.[7]
-
In Vitro Drug Release: The liposomal formulation is incubated in a release medium (e.g., PBS at 37°C) and samples are withdrawn at different time points. The amount of released drug is quantified to determine the release kinetics.
Visualizing Workflows and Pathways
Experimental Workflow for Efficacy Evaluation
Potential Signaling Pathway for Apoptosis Induction by a Liposomal Anticancer Drug
Discussion and Future Perspectives
The inclusion of this compound in liposomal formulations presents a promising strategy for enhancing drug delivery. The primary amine group on the surface can lead to a slightly positive zeta potential, which may improve interactions with negatively charged cancer cell membranes, potentially leading to increased cellular uptake. However, this positive charge could also lead to faster clearance by the reticuloendothelial system compared to neutral, PEGylated liposomes.
Direct comparative studies on the in vivo therapeutic efficacy of drug-loaded this compound liposomes versus other formulations are currently limited in the public domain. A patent application suggests that a high dose of 1:18 Caproylamine PE alone was not protective in a viral challenge model, indicating the importance of the encapsulated drug and the overall formulation.[8] Further research is warranted to fully elucidate the in vivo performance, including pharmacokinetics, biodistribution, and therapeutic efficacy in various disease models.
Future studies should focus on a direct comparison of this compound liposomes with established platforms like Doxil® (a PEGylated liposomal doxorubicin). Moreover, the potential for surface modification of the amine group with targeting ligands (e.g., antibodies, peptides) to improve tumor-specific delivery is a promising avenue for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of PEGylated liposomes co-loaded with novel pro-apoptotic drug NCL-240 and the MEK inhibitor cobimetinib against colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2024107463A1 - 7dw8-5 treatment for covid-19 and other virus-induced respiratory infections - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 18:1 Caproylamine PE: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 18:1 Caproylamine PE is critical for maintaining laboratory safety and environmental responsibility. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that disposal methods align with regulatory requirements and best practices. The appropriate disposal route for this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is contingent on its physical state (solid or in solution) and the nature of any solvent used.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the product in hand. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All handling of this compound, particularly when in a volatile solvent, should be conducted in a well-ventilated laboratory hood.
Disposal of Pure this compound (Solid)
When in its pure, solid form, this compound is generally not classified as a hazardous substance. However, it is crucial to confirm this with the supplier's SDS. For non-hazardous solid waste, the following procedure applies:
-
Confirmation: Double-check the SDS to confirm the non-hazardous classification.
-
Packaging: Collect the waste material in a clearly labeled, sealed container. The label should include the full chemical name and state that it is non-hazardous waste.
-
Disposal: Dispose of the container in the regular laboratory trash, in accordance with your institution's specific policies for non-hazardous chemical waste.[1][2]
Disposal of this compound in Solution
More commonly, this compound is supplied dissolved in a solvent, such as chloroform (B151607) or ethanol. In these instances, the solvent dictates the hazardous nature of the waste and the corresponding disposal protocol.
Solution in Chloroform or Other Halogenated Solvents:
Waste containing halogenated solvents is considered hazardous and must be disposed of accordingly.
-
Segregation: Collect the this compound solution in a designated, sealed, and properly labeled hazardous waste container for halogenated organic solvents.[3][4] Do not mix with non-halogenated waste.
-
Labeling: The container must be labeled with a hazardous waste tag that clearly identifies the contents, including the full name of all chemical components and their approximate concentrations.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Collection: Arrange for pickup and disposal by a certified hazardous waste contractor through your EHS office.
Solution in Ethanol or Other Non-Halogenated Solvents:
Waste containing flammable, non-halogenated solvents is also considered hazardous.
-
Segregation: Collect the solution in a designated, sealed, and properly labeled hazardous waste container specifically for non-halogenated organic solvents.[3][4]
-
Labeling: As with halogenated waste, the container must have a hazardous waste tag detailing all chemical constituents and their concentrations.
-
Storage: Keep the sealed container in a designated satellite accumulation area, away from sources of ignition.
-
Collection: Schedule a pickup for disposal through your institution's EHS department.
Summary of Disposal Guidelines
| Form of this compound | Hazard Classification | Disposal Container | Disposal Method |
| Pure Solid | Typically Non-Hazardous (Confirm with SDS) | Labeled, sealed container | Institutional non-hazardous chemical waste stream[1][2] |
| In Halogenated Solvent (e.g., Chloroform) | Hazardous | Labeled, sealed container for halogenated waste | Collection by institutional EHS for hazardous waste disposal |
| In Non-Halogenated Solvent (e.g., Ethanol) | Hazardous | Labeled, sealed container for non-halogenated waste | Collection by institutional EHS for hazardous waste disposal |
Experimental Protocols
This document does not cite specific experiments but provides general disposal protocols. For detailed methodologies of experiments using this compound, please refer to relevant published research articles or established laboratory protocols. The disposal procedures outlined here are based on standard laboratory safety guidelines and information typically found in Safety Data Sheets for this type of chemical.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
Personal protective equipment for handling 18:1 Caproylamine PE
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)). It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Ensure a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to take in case of exposure.
| Exposure Type | Immediate Action | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. | Remove contact lenses if present and easy to do so. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. | If irritation persists, seek medical advice. |
| Inhalation | Move to fresh air. | If breathing becomes difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Handling and Disposal Plan
Proper handling and disposal are essential to maintain a safe laboratory environment and comply with regulations.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.
-
Contaminated packaging should be treated as the substance itself.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
Logical Relationship of Safety Measures
The interplay of engineering controls, personal protective equipment, and procedural protocols is fundamental to ensuring safety when working with laboratory chemicals.
Caption: Interrelationship of laboratory safety components.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
